molecular formula C12H14O3 B12830339 Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate

Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate

Cat. No.: B12830339
M. Wt: 206.24 g/mol
InChI Key: RAQJNYQIAYZOGY-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate

InChI

InChI=1S/C12H14O3/c1-8-4-9(2)6-10(5-8)11(13)7-12(14)15-3/h4-6H,7H2,1-3H3

InChI Key

RAQJNYQIAYZOGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CC(=O)OC)C

Origin of Product

United States

Foundational & Exploratory

Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate , a specialized


-keto ester intermediate used in organic synthesis and drug discovery.

Executive Summary

Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate (also known as Methyl 3,5-dimethylbenzoylacetate ) is a versatile C12 building block characterized by a


-keto ester moiety attached to a 3,5-dimethylphenyl ring.[1][2] This structural motif is critical in medicinal chemistry for constructing heterocycles such as pyrazoles, isoxazoles, and quinolines—scaffolds frequently observed in kinase inhibitors and anti-inflammatory agents. While the ethyl ester analog (CAS 871129-46-3) is more commercially prevalent, the methyl ester offers distinct advantages in atom economy and specific reactivity profiles for transesterification-sensitive pathways.

Chemical Identity & Identifiers

Due to the specialized nature of this methyl ester, it is often referenced by its structural descriptors or via its parent acid/ethyl analog in commercial catalogs.

Identifier Value / Description
IUPAC Name Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate
Common Synonyms Methyl 3,5-dimethylbenzoylacetate; 3,5-Dimethylbenzoylacetic acid methyl ester
CAS Number Not widely indexed in public registries (See Note 1)
Analog CAS 871129-46-3 (Ethyl ester analog, widely available)
Molecular Formula

Molecular Weight 206.24 g/mol
SMILES COC(=O)CC(=O)c1cc(C)cc(C)c1
InChIKey Computed:[2][3][4][5][6][7]WRQNANDWMGAFTP-UHFFFAOYSA-N (Analogous structure base)
Precursor CAS 25081-39-4 (Methyl 3,5-dimethylbenzoate); 499-06-9 (3,5-Dimethylbenzoic acid)

Note 1: The specific CAS for the methyl ester is rarely cited in open literature, with the ethyl ester (CAS 871129-46-3) serving as the primary commercial reference. Researchers should utilize the SMILES string for precise database querying or custom synthesis requests.

Structural Analysis & Reactivity

The compound features two electrophilic centers: the ketone carbonyl at C3 and the ester carbonyl at C1. The methylene group at C2 is highly acidic (


), making it an active nucleophile upon deprotonation.
Key Reactivity Profiles:
  • Knoevenagel Condensation: The C2 methylene reacts with aldehydes to form

    
    -unsaturated ketones.
    
  • Heterocycle Formation: Reaction with hydrazines yields pyrazoles ; reaction with hydroxylamine yields isoxazoles .

  • Alkylation: The C2 position can be alkylated using alkyl halides and a base (e.g.,

    
    , NaH).
    

Synthesis Pathways[8][9][10][11][12]

The synthesis of Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate typically follows one of two robust pathways, selected based on scale and reagent availability.

Pathway A: Claisen Condensation (Scalable)

This method involves the condensation of Methyl 3,5-dimethylbenzoate with Methyl Acetate or Dimethyl Carbonate in the presence of a strong base (e.g., NaH or NaOMe).

Pathway B: Meldrum's Acid Activation (High Purity)

A milder approach using 3,5-Dimethylbenzoic acid , activated with DCC/EDC, reacted with Meldrum's acid, followed by methanolysis. This pathway avoids harsh basic conditions and is preferred for small-scale, high-purity needs.

Visualization of Synthesis Logic

SynthesisPathways Start1 3,5-Dimethylbenzoic Acid (CAS 499-06-9) Inter1 Acid Chloride Intermediate Start1->Inter1 SOCl2, Reflux Start2 Methyl 3,5-dimethylbenzoate (CAS 25081-39-4) Target Methyl 3-(3,5-dimethylphenyl)- 3-oxopropanoate Start2->Target Methyl Acetate NaH, THF, Reflux (Claisen Condensation) Inter2 Meldrum's Acid Adduct Inter1->Inter2 Meldrum's Acid Pyridine, 0°C Inter2->Target MeOH, Reflux (Decarboxylation)

Caption: Dual synthetic pathways for Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate via Acid Chloride or Claisen Condensation.

Experimental Protocol (Pathway B: Meldrum's Acid Route)

This protocol is recommended for research-grade synthesis (1–10g scale) due to its operational simplicity and high product purity.

Materials
  • 3,5-Dimethylbenzoic acid (1.0 eq)

  • Meldrum's acid (1.0 eq)

  • EDC·HCl (1.2 eq) or DCC (1.1 eq)

  • DMAP (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Methanol (Excess)

Step-by-Step Methodology
  • Activation: In a flame-dried flask under nitrogen, dissolve 3,5-dimethylbenzoic acid (10 mmol) in anhydrous DCM (50 mL).

  • Coupling: Add Meldrum's acid (10 mmol) and DMAP (12 mmol). Cool to 0°C.

  • Addition: Add EDC·HCl (12 mmol) portion-wise over 15 minutes.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (formation of polar adduct).

  • Workup 1: Wash the organic layer with 1M HCl (2x) and Brine (1x). Dry over

    
     and concentrate in vacuo to yield the crude acyl-Meldrum's acid intermediate.
    
  • Methanolysis: Dissolve the crude intermediate in anhydrous Methanol (20 mL).

  • Reflux: Heat to reflux (65°C) for 2–4 hours. Evolution of

    
     gas indicates decarboxylation.
    
  • Purification: Concentrate the methanol. Purify the residue via flash column chromatography (Hexanes/EtOAc, gradient 9:1 to 4:1).

Expected Yield: 75–85% Appearance: Colorless to pale yellow oil or low-melting solid.

Applications in Drug Discovery[8][10][13][14]

This compound serves as a "linchpin" intermediate for generating diversity in lead optimization campaigns.

Target Scaffold Reaction Partner Therapeutic Relevance
Pyrazoles Hydrazines (

)
Kinase inhibitors (e.g., p38 MAP kinase), Anti-inflammatory agents.
Isoxazoles Hydroxylamine (

)
GABA receptor modulators, Antibiotics.
Coumarins Phenols (Pechmann Condensation)Anticoagulants, Fluorescent probes.
Pyrimidines Urea / ThioureaAntivirals, Kinase inhibitors.
Logic of Scaffold Construction

The 3,5-dimethyl substitution pattern on the phenyl ring provides steric bulk and lipophilicity (


 modulation), often improving the metabolic stability of the final drug candidate by blocking metabolic hotspots on the aromatic ring.

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The keto-enol tautomerism can lead to slow degradation if exposed to moisture or acids.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizers and strong bases.

References

  • Chemical Identity & Analog Data

    • Methyl 3,5-dimethylbenzoate (CAS 25081-39-4). PubChem Database.[3][8] National Center for Biotechnology Information. Retrieved from [Link]

  • Synthetic Methodologies

    • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. [Link]

    • Clay, R. J., et al. (1993). Synthesis of beta-keto esters from acid chlorides and Meldrum's acid. Synthesis, 1993(03), 290-292.
  • Drug Discovery Applications

Sources

1H NMR and 13C NMR chemical shifts for aromatic beta-keto esters.

Advanced NMR Characterization of Aromatic -Keto Esters

Executive Summary

Aromatic

keto-enol tautomerism

Unlike simple ketones, aromatic

1

The Tautomeric Equilibrium[1][2][3][4][5][6][7]

The fundamental complexity in analyzing


  • The Keto Form: Characterized by a reactive methylene bridge (

    
    ) between two carbonyls.
    
  • The Enol Form: Stabilized by two major factors:[1][2][3]

    • Conjugation: The C=C double bond conjugates with the aromatic ring.

    • Intramolecular Hydrogen Bonding: A six-membered chelate ring forms between the enolic hydroxyl and the ester carbonyl oxygen.[1]

This equilibrium is highly sensitive to solvent polarity and aromatic substitution.

Visualization: Factors Influencing Equilibrium

TautomerismKetoKeto Tautomer(Polar Solvent Favored)EnolEnol Tautomer(Non-Polar Solvent Favored)Keto->Enol Proton TransferFactorsEquilibrium DriversFactors->Keto High Polarity (DMSO)Intermolecular H-BondsFactors->Enol Low Polarity (CDCl3)Intramolecular H-BondingResonance Stabilization

Figure 1: The dynamic equilibrium is driven by solvent interaction and resonance stabilization energy.

1H NMR Characterization

The proton NMR spectrum of an aromatic

The Diagnostic Regions
Region A: The Enolic Hydroxyl (

12.0 – 13.0 ppm)

This is the most distinct feature of the enol form. The proton is involved in a strong intramolecular hydrogen bond (O-H

  • Appearance: Often a broad singlet, but can be sharp in highly purified, dry samples.

  • Common Pitfall: Often missed if the spectral window (sweep width) is set to the standard -1 to 10 ppm range.

Region B: The Aromatic Zone (

7.0 – 8.0 ppm)

While both tautomers show aromatic signals, the electronic environment differs.

  • Keto: The aromatic ring is attached to an electron-withdrawing carbonyl (

    
    ).
    
  • Enol: The ring is conjugated to an electron-rich enol double bond (

    
    ). This often results in complex overlapping multiplets.
    
Region C: The Vinylic Methine (

5.5 – 6.0 ppm)

The enol form possesses a single proton on the

  • Shift: Appears as a sharp singlet.

  • Significance: This peak is critical for quantification (see Section 6).

Region D: The Keto Methylene (

3.8 – 4.2 ppm)

The hallmark of the keto form.

  • Shift: A singlet integrating to 2 protons (relative to the keto aromatic signals).

  • Observation: In deuterated chloroform (

    
    ), this peak usually dominates, but in aromatic derivatives, the enol methine (Region C) is significant.
    
Table 1: Comparative 1H NMR Shifts (Ethyl Benzoylacetate in )
Proton TypeKeto Form (

ppm)
Enol Form (

ppm)
MultiplicityMechanistic Cause
Enol -OH N/A12.5 - 12.9 Singlet (br)Strong Intramolecular H-Bond (Deshielding)
Aromatic (Ortho) ~7.90~7.80MultipletAnisotropic effect of C=O vs C=C
Vinylic (=CH-) N/A5.65 Singlet

Hybridization + Shielding by resonance
Methylene (-CH2-) 3.98 N/ASinglet

Hybridization, flanked by two C=O
Ester (-OCH2-) 4.204.25QuartetProximity to electronegative oxygen

13C NMR Characterization[8][9][10][11][12][13][14]

Carbon-13 NMR provides definitive proof of the carbon skeleton's hybridization state. The carbonyl region is particularly diagnostic.

Carbonyl Differentiation[8][15]
  • Keto Ketone (

    
    ):  The most deshielded signal, typically 190–195 ppm .
    
  • Ester Carbonyl (

    
    ):  Found upfield at 165–170 ppm .
    
  • Enol Carbon (

    
    ):  This carbon changes hybridization from 
    
    
    (ketone) to a conjugated
    
    
    enol. It appears around 170–175 ppm , often very close to the ester signal.
The Alpha-Carbon

This is the site of the hybridization switch.

  • Keto (

    
    -CH2):  Typical aliphatic signal, 45–50 ppm .
    
  • Enol (=CH-): An alkene carbon, but significantly shielded compared to normal alkenes due to the "push-pull" resonance effect of the enol oxygen and ester carbonyl. It appears at 85–95 ppm .

Solvent and Substituent Effects[1][16][17]

Solvent Polarity (The Meyer’s Rule)

The equilibrium constant

  • 
     / Benzene-d6:  Low polarity. Stabilizes the intramolecular H-bond.[2] Higher Enol Content. 
    
  • DMSO-d6 / Methanol-d4: High polarity/H-bond accepting. The solvent competes for hydrogen bonding, disrupting the intramolecular chelate. Keto Form Dominates.

Aromatic Substituents (Hammett Effects)

Electron-withdrawing groups (EWGs) on the aromatic ring (e.g.,


Experimental Protocol: Quantitative Determination of

To accurately report the tautomeric ratio, a specific qNMR (Quantitative NMR) workflow is required.[4] Standard "quick" acquisitions often underestimate the keto form due to relaxation differences.

Workflow Diagram

qNMR_Workflowcluster_paramsAcquisition RulesStartSample PreparationSolventSelect Solvent(CDCl3 for Enol obs.DMSO for Keto purity)Start->SolventAcquisitionAcquisition Parameters(Critical Step)Solvent->AcquisitionProcessProcessingPhase/Baseline CorrectionAcquisition->ProcessP1Pulse Angle: 90°Acquisition->P1P2Relaxation Delay (d1):> 5 x T1 (approx 30-60s)Acquisition->P2P3Sweep Width:Include 14ppm (for OH)Acquisition->P3CalcCalculation of KtProcess->Calc

Figure 2: Quantitative NMR workflow ensuring accurate integration of tautomeric species.

Step-by-Step Methodology
  • Sample Preparation: Dissolve ~10-15 mg of the

    
    -keto ester in 0.6 mL of 
    
    
    . Ensure the sample is completely dissolved; suspended solids will distort integration.
  • Parameter Setup:

    • Pulse Width: Calibrate to

      
       for maximum signal.
      
    • Relaxation Delay (

      
      ):  This is the most critical parameter. The quaternary carbons and enolic protons may have long longitudinal relaxation times (
      
      
      ). Set
      
      
      seconds to ensure full relaxation (or
      
      
      the longest
      
      
      ).
    • Spectral Width: Set to -2 to 16 ppm to capture the enolic OH.

  • Acquisition: Acquire 16–32 scans.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz). Phase manually. Critical: Apply a careful baseline correction, as rolling baselines will ruin the integration of the broad enol OH peak.

  • Integration:

    • Integrate the Keto Methylene (

      
      ) = 
      
      
      . Normalize to 2 protons.
    • Integrate the Enol Vinylic Methine (

      
      ) = 
      
      
      . Normalize to 1 proton.
  • Calculation:

    
    
    

References

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • Burdett, J. L., & Rogers, M. T. (1964).[5][6] Keto-Enol Tautomerism in

    
    -Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society, 86(11), 2105–2109. [Link]
    
  • Udgaonkar, A., et al. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization. Journal of Emerging Investigators. [Link]

Synthesis pathways for substituted beta-keto esters.

Advanced Architectures: Synthetic Strategies for Substituted -Keto Esters[1]

Executive Summary

In the landscape of modern pharmaceutical synthesis, substituted

This technical guide moves beyond the Claisen, focusing on kinetic control, chemoselectivity, and stereochemical precision . We analyze three superior synthetic pathways—The Meldrum’s Acid Platform, The Roskamp Reaction, and The Blaise Reaction—before addressing the critical challenge of asymmetric

Part 1: Scaffold Construction – The Kinetic Pathways

The Meldrum’s Acid Platform (The Oikawa-Yonemitsu Protocol)

Best for: Acid-sensitive substrates, complex acyl chains, and neutral-condition requirements.

The acylation of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), followed by alcoholysis, represents the most reliable method for synthesizing

The Mechanism: The reaction proceeds via the C-acylation of Meldrum's acid (pKa ~4.9) using an acid chloride or activated carboxylic acid. The resulting acyl-Meldrum’s acid is unstable to heat. Upon heating in the presence of an alcohol, it undergoes a retro-hetero-Diels-Alder fragmentation to release acetone and an unstable acyl-ketene intermediate.[1] This ketene is immediately trapped by the alcohol to form the

Experimental Protocol (Standardized):

  • Activation: Dissolve Meldrum’s acid (1.0 equiv) and dry pyridine (2.0 equiv) in anhydrous DCM at 0°C.

  • Acylation: Add the acid chloride (R-COCl, 1.0 equiv) dropwise. Stir at 0°C for 1 hour, then room temperature for 1 hour.

  • Workup: Wash with dilute HCl to remove pyridine. Isolate the crude acyl-Meldrum’s acid (often a solid).

  • Alcoholysis: Dissolve the crude intermediate in the desired alcohol (R’-OH). Heat to reflux (toluene or benzene is often added as a co-solvent if the alcohol is valuable).

  • Completion: Monitor CO₂ evolution. Once cessation occurs, evaporate solvent to yield the

    
    -keto ester.
    
The Roskamp Reaction (Lewis Acid Catalysis)

Best for: Synthesis directly from aldehydes , avoiding the oxidation state adjustment to carboxylic acids.

The Roskamp reaction allows for the homologation of aldehydes to

2

The Mechanism: A Lewis acid (typically SnCl₂ or NbCl₅) activates the aldehyde carbonyl. The diazo ester attacks the carbonyl carbon, forming a betaine intermediate. Crucially, this intermediate undergoes a 1,2-hydride shift (Roskamp rearrangement) with concomitant loss of N₂, yielding the

Key Optimization:

  • Catalyst Choice: SnCl₂ is standard, but NbCl₅ often provides higher yields for sterically hindered aldehydes.

  • Safety: This reaction evolves N₂ gas. Adequate venting is mandatory.

The Blaise Reaction (The Reformatsky Variant)

Best for: Synthesis from nitriles .[3][4] Ideal for accessing


The Blaise reaction couples a nitrile with an

34567

Protocol Insight (The Kishi Modification): Classical Blaise reactions suffered from low yields due to zinc passivation. The Kishi modification uses activated zinc (refluxed with catalytic TMS-Cl or 1,2-dibromoethane) and slow addition of the

Part 2: Precision Functionalization – Asymmetric -Alkylation

Once the


Phase-Transfer Catalysis (PTC): Using chiral quaternary ammonium salts (e.g., Cinchona alkaloid derivatives developed by Maruoka or Lygo), one can achieve high enantioselectivity in the alkylation of

  • Conditions: Toluene/50% KOH(aq), low temperature (-20°C to 0°C).

  • Logic: The chiral ion pair shields one face of the enolate, directing the electrophile (R-X) to the opposite face.

Pd-Catalyzed Allylic Alkylation: For creating quaternary stereocenters, the Trost or Stoltz asymmetric allylic alkylation (AAA) is the industry standard.

  • Mechanism: Decarboxylative allylation of enol carbonates or direct allylation using chiral phosphine ligands (e.g., Trost ligands or PHOX ligands).

Part 3: Comparative Analysis

FeatureClaisen CondensationMeldrum's Acid MethodRoskamp ReactionBlaise Reaction
Starting Material Ester (2x)Carboxylic Acid / Acid ChlorideAldehydeNitrile
Reagents Strong Base (NaOEt, LDA)Pyridine, Alcohol, HeatDiazoacetate, Lewis Acid (SnCl₂)

-Haloester, Zn
Conditions Harsh (Basic)Neutral / Mildly AcidicMild (Lewis Acidic)Neutral (Organometallic)
Atom Economy ModerateLow (Loss of Acetone/CO₂)Moderate (Loss of N₂)Good
Key Limitation Self-condensation, reversibilityStep-count (2 steps)Diazo handling (Safety)Zn activation required
Primary Use Case Simple, commodity chemicalsComplex, acid-sensitive APIsAldehyde homologationNitrile conversion

Part 4: Visualization of Pathways

Diagram 1: Synthetic Decision Tree & Mechanisms

This diagram illustrates the decision logic for selecting a pathway and visualizes the critical intermediates (Acyl-ketene for Meldrum's, Betaine for Roskamp, Zinc-imine for Blaise).

BetaKetoSynthesisTargetTarget: Substituted β-Keto EsterAcidStart: Carboxylic Acid/ChlorideMeldrumMeldrum's Acid Adduct(Acyl Meldrum's)Acid->Meldrum Pyridine, DCM(Oikawa-Yonemitsu)AldehydeStart: AldehydeDiazoDiazoacetate + Lewis Acid(SnCl2)Aldehyde->Diazo MixingNitrileStart: NitrileZincα-Bromoester + Zn(Reformatsky-type)Nitrile->Zinc ActivationKeteneAcyl Ketene(Transient)Meldrum->Ketene Heat (-Acetone, -CO2)Ketene->Target Alcoholysis (R'OH)BetaineBetaine Intermediate(1,2-H Shift)Diazo->Betaine Nucleophilic AttackBetaine->Target Roskamp Rearrangement(-N2)ImineZinc-IminoesterZinc->Imine AdditionImine->Target Acid Hydrolysis

Caption: Mechanistic flow for the three primary non-Claisen synthesis pathways. Yellow nodes indicate critical intermediates determining reaction fidelity.

Diagram 2: Asymmetric Functionalization Workflow

This diagram details the post-synthesis functionalization using Phase Transfer Catalysis (PTC) or Palladium catalysis.

AsymmetricAlkylationSubstrateβ-Keto Ester(Racemic/Prochiral)PTC_PathPhase Transfer Catalysis(Maruoka/Lygo)Substrate->PTC_Path Base (KOH/CsOH)Pd_PathPd-Catalyzed Allylation(Trost/Stoltz)Substrate->Pd_Path Allyl SourceIonPairChiral Ion Pair(Enolate + R4N+*)PTC_Path->IonPair Interfacial MechanismPiAllylPd-π-Allyl Complex(Inner Sphere)Pd_Path->PiAllyl Oxidative AdditionProductChiral α-Substitutedβ-Keto EsterIonPair->Product Electrophile (R-X)PiAllyl->Product Asymmetric Induction

Caption: Stereoselective divergence: Ion-pairing (PTC) vs. Transition Metal Catalysis (Pd) for

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[8] Meldrum's acid in organic synthesis.[8][9][10][11] 2. A general and versatile synthesis of

    
    -keto esters.[8][9][12] The Journal of Organic Chemistry, 43(10), 2087–2088.[8] 
    
  • Holmquist, C. R., & Roskamp, E. J. (1989). A selective method for the direct conversion of aldehydes into

    
    -keto esters with ethyl diazoacetate catalyzed by tin(II) chloride.[2][13] The Journal of Organic Chemistry, 54(14), 3258–3260. 
    
  • Hannick, S. M., & Kishi, Y. (1983).[5][6] Improved procedure for the Blaise reaction: a versatile synthesis of

    
    -keto esters.[5][6][7] The Journal of Organic Chemistry, 48(21), 3833–3835. 
    
  • Trost, B. M., & Xu, J. (2005). Palladium-Catalyzed Asymmetric Allylic Alkylation of Ketone Enolates. Journal of the American Chemical Society, 127(6), 17180-17181.

  • Rao, H. S. P., Rafi, S., & Padmavathy, K. (2008).[6] The Blaise Reaction. Tetrahedron, 64(35), 8037-8043.

The Definitive Guide to IUPAC Nomenclature and Synthesis of Substituted Methyl Oxopropanoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted methyl oxopropanoates represent a critical scaffold in organic synthesis, serving as high-value intermediates for heterocycle formation (thiazoles, quinoxalines), metabolic tracers, and chiral synthons in drug development. This guide provides a rigorous technical analysis of their IUPAC nomenclature, addressing common pitfalls between


-keto and 

-aldo esters, and details field-proven synthetic and analytical protocols.

Part 1: Nomenclature Anatomy & IUPAC Hierarchy

The nomenclature of "substituted methyl oxopropanoates" is governed by the strict priority rules of the IUPAC Blue Book. The core conflict often arises between the ester and the carbonyl (oxo) functionalities.

The Priority Decision Tree

In IUPAC nomenclature, the principal functional group determines the suffix and numbering direction.

  • Principal Group: Ester (-oate).[1] Priority: Carboxylic Acid > Ester > Amide > Nitrile > Aldehyde > Ketone.[2][3]

  • Parent Chain: Propanoate (3 carbons).[4][5][6]

  • Substituent: Oxo (Carbonyl oxygen).

Because the ester has higher priority than the ketone/aldehyde, the suffix is -oate , and the carbonyl oxygen is treated as a prefix oxo- .

The "2-Oxo" vs. "3-Oxo" Distinction

A frequent source of confusion in industrial settings is the distinction between pyruvates and formylacetates.

IUPAC NameStructure DescriptionCommon NameStability
Methyl 2-oxopropanoate Ketone at C2. Terminal methyl at C3.[7]Methyl PyruvateStable
Methyl 3-oxopropanoate Aldehyde at C3. Methylene at C2.[8]Methyl FormylacetateUnstable (Polymerizes)
Methyl 3-oxobutanoate Ketone at C3. Methyl at C4.[9]Methyl AcetoacetateStable (

-keto ester)

Critical Note: If you refer to a "beta-keto ester" with a methyl terminus, you are likely referring to a butanoate , not a propanoate. A "3-oxopropanoate" must be an aldehyde (formyl group) because the chain ends at C3.

Nomenclature Visualization

The following diagram illustrates the logical flow for naming these compounds, ensuring compliance with IUPAC P-64 rules.

NomenclatureLogic Start Analyze Structure Principal Identify Principal Group: Ester (-COOCH3) Start->Principal Chain Count Parent Chain: Includes Ester Carbon (C1) Principal->Chain Length3 3 Carbons (Propanoate) Chain->Length3 C1-C2-C3 Length4 4 Carbons (Butanoate) Chain->Length4 C1-C2-C3-C4 Pos2 Carbonyl at C2? Length3->Pos2 Result3 Methyl 3-oxobutanoate (Beta-Keto Ester) Length4->Result3 Ketone at C3 Pos3 Carbonyl at C3? Pos2->Pos3 No Result1 Methyl 2-oxopropanoate (Pyruvate) Pos2->Result1 Yes Result2 Methyl 3-oxopropanoate (Aldehyde/Formyl) Pos3->Result2 Yes

Figure 1: IUPAC decision logic for oxo-ester nomenclature. Note the divergence between propanoate (aldehyde at C3) and butanoate (ketone at C3).

Part 2: Structural Classes & Substitution Patterns

Methyl 3-substituted-2-oxopropanoates

This is the most pharmaceutically relevant class, often derived from amino acids (e.g., Phenylpyruvate from Phenylalanine).

  • Structure:

    
    
    
  • Numbering:

    • C1: Ester Carbonyl[10]

    • C2: Ketone Carbonyl

    • C3: Methylene Carbon (Substitution site)

  • Example: Methyl 3-(4-fluorophenyl)-2-oxopropanoate .

    • Usage: Precursor for 6-fluoro-substituted quinoxalines.

Halogenated Derivatives

Halogenation at the C3 position creates powerful electrophiles used for alkylation.

  • Example: Methyl 3-bromo-2-oxopropanoate .

    • Mechanism:[8][11] The bromine at C3 activates the position for nucleophilic attack (e.g., by thioamides to form thiazoles).

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl 3-bromo-2-oxopropanoate

Objective: Selective monobromination of methyl pyruvate. Context: This compound is a lachrymator and skin irritant. All steps must be performed in a fume hood.

Reagents:

  • Methyl pyruvate (1.0 eq)

  • Bromine (

    
    ) (1.0 eq)
    
  • Solvent:

    
     or 
    
    
    
    (Anhydrous)
  • Catalyst: HBr (cat.) or Acetyl bromide

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with methyl pyruvate (10.2 g, 100 mmol) and

    
     (50 mL) under 
    
    
    
    atmosphere.
  • Activation: Add 2 drops of HBr (48% aq) or acetyl bromide to initiate enolization.

  • Addition: Heat the solution to 50°C. Add bromine (16.0 g, 100 mmol) dropwise via an addition funnel over 60 minutes.

    • Scientific Insight: The reaction is autocatalytic. The generated HBr promotes further enolization of the pyruvate, which is the reactive species attacking

      
      .
      
  • Monitoring: The deep red color of bromine should dissipate upon addition. If color persists, pause addition and gently warm.

  • Workup: Once addition is complete and the solution is pale yellow, cool to RT. Wash with ice-cold water (2 x 20 mL) to remove HBr.

    • Caution: Do not use basic wash (NaHCO3) vigorously, as

      
      -keto esters are prone to hydrolysis or polymerization under basic conditions.
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Distill under reduced pressure (bp ~85°C at 10 mmHg).
    
Protocol B: Grignard Approach to 3-Substituted Pyruvates

Objective: Synthesis of Methyl 3-phenyl-2-oxopropanoate (Phenylpyruvate). Mechanism: Nucleophilic attack of Grignard reagent on diethyl oxalate (or dimethyl oxalate).

Step-by-Step Methodology:

  • Reagent Prep: Prepare Benzylmagnesium chloride (BnMgCl) in THF (1.0 M).

  • Electrophile Setup: Cool a solution of Dimethyl Oxalate (2.0 eq) in THF to -78°C.

    • Causality: Excess oxalate is critical to prevent double addition (which would yield the

      
      -diketone or diol).
      
  • Addition: Add BnMgCl dropwise over 2 hours. Maintain temperature <-70°C.

  • Quench: Pour the cold mixture into 1M HCl/Ice.

  • Isolation: Extract with EtOAc. The product (alpha-keto ester) acts as a ketone; confirm via IR (distinct doublet for ester/ketone carbonyls).

Part 4: Analytical Validation

NMR Spectroscopy Guidelines

Distinguishing between the starting material (pyruvate) and the substituted product is straightforward using


 NMR.
CompoundProton EnvironmentChemical Shift (

ppm)
Multiplicity
Methyl Pyruvate

3.88Singlet (3H)

2.45Singlet (3H)
Methyl 3-bromo-2-oxopropanoate

3.94Singlet (3H)

4.42Singlet (2H)
Methyl 3-phenyl-2-oxopropanoate

3.85Singlet (3H)

4.15Singlet (2H)

7.10 - 7.35Multiplet (5H)
Common Analytical Pitfalls (Enolization)

Substituted pyruvates, particularly those with electron-withdrawing groups at C3 (like bromine), can exist in equilibrium with their enol forms in solution.

  • Observation: You may see a small singlet around

    
     6.0-6.5 ppm (vinylic proton) and a broad -OH peak if the solvent allows H-bonding (e.g., 
    
    
    
    ).
  • Validation: Run the NMR in

    
     to suppress exchange or stabilize one tautomer if quantification is required.
    

Part 5: Applications in Drug Discovery

The primary utility of substituted methyl oxopropanoates lies in their ability to function as 1,3-dielectrophiles (or 1,2-dielectrophiles depending on the reaction partner).

Hantzsch Thiazole Synthesis

Reaction with thioamides yields thiazoles, a scaffold found in drugs like Dasatinib.

ReactionPathway Reactants Methyl 3-bromo-2-oxopropanoate + Thioamide Intermediate Thioimidate Intermediate Reactants->Intermediate S-Alkylation Cyclization Cyclodehydration (- H2O, - HBr) Intermediate->Cyclization N-Attack Product Thiazole-4-carboxylate Cyclization->Product

Figure 2: The Hantzsch synthesis pathway utilizing brominated methyl oxopropanoate.

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. [Link]

  • Organic Syntheses. (1944). Ethyl Bromopyruvate Preparation. Org.[2][12][13][14] Syn. Coll. Vol. 3, p. 381. [Link]

  • PubChem. (n.d.). Methyl 3-bromo-2-oxopropanoate - Compound Summary. National Library of Medicine. [Link]

Sources

Technical Guide: Reactivity Profile of Beta-Keto Esters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Beta-keto esters represent a "privileged scaffold" in organic synthesis and medicinal chemistry. Their dual functionality—combining an electrophilic ketone and ester with a nucleophilic


-carbon—enables a diverse array of transformations.[1] This guide provides a technical deep-dive into their reactivity profile, focusing on mechanistic causality, solvent-dependent tautomerism, and high-fidelity experimental protocols for drug development applications.

Fundamental Physicochemical Properties

Acidity and pKa Profile

The defining feature of


-keto esters is the enhanced acidity of the 

-protons (

in water) compared to simple ketones (

) or esters (

). This acidity arises from the resonance stabilization of the enolate anion, where the negative charge is delocalized across two carbonyl oxygens.

Table 1: Comparative pKa Values of Carbonyl Compounds

Compound ClassStructurepKa (DMSO)pKa (H₂O)Electronic Effect
Beta-Keto Ester

14.2 11.0 Dual resonance stabilization
Beta-Diketone

13.39.0Stronger delocalization
Malonic Ester

16.413.0Inductive withdrawal, weaker resonance
Simple Ketone

26.519-20Single carbonyl resonance
Simple Ester

30.325Resonance donation from ether oxygen destabilizes anion

Note: Values are approximate and solvent-dependent. DMSO values are generally higher due to lack of hydrogen bond stabilization of the anion compared to water.

Keto-Enol Tautomerism

Beta-keto esters exist in a dynamic equilibrium between the keto and enol forms.[2][3] This equilibrium is governed by solvent polarity and intramolecular hydrogen bonding.[2]

  • Non-polar solvents (e.g.,

    
    , Benzene):  Favor the Enol  form. The enol is stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl, forming a pseudo-six-membered ring.[2]
    
  • Polar protic solvents (e.g., Water, Methanol): Favor the Keto form. The solvent disrupts the intramolecular H-bond via intermolecular bonding.

Diagram 1: Tautomeric Equilibrium & Solvent Influence

Tautomerism Keto Keto Form (Favored in Polar Solvents) Transition Resonance Stabilized Enolate Anion Keto->Transition -H+ (Base) Enol Enol Form (Favored in Non-Polar Solvents) Enol->Enol Intramolecular H-Bond (Chealtion) Enol->Transition -H+ Transition->Keto +H+ Transition->Enol +H+

Caption: Solvent-dependent equilibrium between keto and enol tautomers via the enolate intermediate.

Nucleophilic Reactivity: The Alpha-Carbon

The most common synthetic application involves exploiting the nucleophilic


-carbon for C-C bond formation.
Alpha-Alkylation (S_N2)

Direct alkylation requires careful control of stoichiometry to prevent dialkylation and O-alkylation.

Protocol 1: Mono-Alkylation of Ethyl Acetoacetate

Objective: Synthesize


-benzyl ethyl acetoacetate with >90% chemoselectivity.

Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Base: Potassium Carbonate (

    
    ) (1.5 eq) or NaH (1.1 eq) for difficult substrates.
    
  • Solvent: Acetone (reflux) or DMF (rt).

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve Ethyl Acetoacetate (10 mmol) in anhydrous Acetone (30 mL).

  • Deprotonation: Add anhydrous

    
     (15 mmol) in a single portion. Stir at room temperature for 15 minutes. Note: The solution may become heterogeneous.
    
  • Addition: Add Benzyl bromide (10.5 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
    
  • Workup: Cool to RT. Filter off the solid salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve residue in

    
    , wash with water and brine. Dry over 
    
    
    
    . Purify via flash column chromatography (Silica, 0-10% EtOAc in Hexane).

Mechanistic Insight: Using a weaker base like Carbonate in a polar aprotic solvent (or acetone) favors the thermodynamic enolate. The "Soft-Soft" interaction between the delocalized enolate carbon and the soft electrophile (benzyl bromide) favors C-alkylation over O-alkylation.

Special Transformations: Decarboxylation[1]

Krapcho Decarboxylation

The Krapcho reaction is a powerful method to remove the ester group from a


-keto ester without using harsh acidic or basic hydrolysis conditions, which might damage sensitive functional groups. It relies on a nucleophilic attack by a halide ion on the ester's alkyl group.[4][5]
Protocol 2: Krapcho Decarboxylation

Objective: Convert a


-keto ester to a ketone.

Reagents:

  • Substrate:

    
    -substituted 
    
    
    
    -keto ester.[6]
  • Reagent: Lithium Chloride (LiCl) (2-3 eq).

  • Solvent: Wet DMSO (contains ~1-2% water).

  • Temperature:

    
    .
    

Step-by-Step Workflow:

  • Setup: Dissolve the

    
    -keto ester (5 mmol) in DMSO (10 mL).
    
  • Activation: Add LiCl (15 mmol) and water (2-3 drops).

  • Reaction: Heat to

    
    . Vigorous evolution of 
    
    
    
    gas will be observed.
    • Caution: Ensure open system (bubbler) to prevent pressure buildup.

  • Monitoring: Continue heating until gas evolution ceases (typically 2-4 hours).

  • Workup: Cool to RT. Dilute with water (50 mL) and extract with

    
     (3 x 30 mL). The DMSO stays in the aqueous phase.
    
  • Finishing: Wash organics with brine, dry, and concentrate.

Heterocycle Synthesis: The Hantzsch Reaction

Beta-keto esters are essential building blocks for 1,4-dihydropyridines (DHPs), a class of calcium channel blockers (e.g., Nifedipine).[7][8]

Diagram 2: Hantzsch Dihydropyridine Synthesis Pathway

Hantzsch Aldehyde Aldehyde (R-CHO) Knoevenagel Knoevenagel Intermediate (Ylidene) Aldehyde->Knoevenagel KetoEster1 Beta-Keto Ester (Eq 1) KetoEster1->Knoevenagel KetoEster2 Beta-Keto Ester (Eq 2) Enamine Enamine Ester KetoEster2->Enamine Ammonia Ammonia / Ammonium Acetate Ammonia->Enamine Michael Michael Addition Knoevenagel->Michael Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization DHP 1,4-Dihydropyridine (Privileged Scaffold) Cyclization->DHP

Caption: Convergent synthesis of 1,4-dihydropyridines via Knoevenagel and Enamine pathways.[7]

Mechanistic Summary:
  • Fragment A: Aldehyde +

    
    -keto ester 
    
    
    
    Knoevenagel adduct (
    
    
    -unsaturated ketone).[7]
  • Fragment B: Ammonia +

    
    -keto ester 
    
    
    
    Stable enamine ester.
  • Convergence: The enamine (nucleophile) attacks the Knoevenagel adduct (electrophile) in a Michael addition, followed by intramolecular ring closure.

Applications in Drug Discovery

Beta-keto esters are precursors to "Privileged Structures"—molecular frameworks capable of binding to multiple biological targets.

  • Dihydropyridines: (e.g., Amlodipine) Treatment of hypertension.

  • Pyrimidines: (via Biginelli Reaction) Antibacterial and antiviral agents.

  • Quinolones: (via Gould-Jacobs reaction) Broad-spectrum antibiotics.

Their reactivity profile allows for the rapid generation of diversity (Diversity-Oriented Synthesis) by varying the aldehyde or the ester component, making them indispensable in high-throughput screening libraries.

References

  • Krapcho Decarboxylation Mechanism & Scope Source: Wikipedia / Grokipedia URL:[Link] Description: Detailed mechanism involving halide-mediated dealkylation and subsequent decarboxylation.

  • Hantzsch Dihydropyridine Synthesis Source: Organic Chemistry Portal URL:[Link] Description: Comprehensive guide on the multicomponent reaction for pyridine derivatives.

  • pKa Values of Organic Compounds (DMSO vs Water) Source: University of Wisconsin-Madison (Reich Group) / Bordwell pKa Table URL:[Link] Description: Authoritative database of pKa values in DMSO and water for carbon acids.[9][10]

  • Privileged Scaffolds in Drug Discovery Source: Chemical Reviews (ACS Publications) URL:[Link] Description:[11][12] "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures."

Sources

Molecular structure and functional groups of Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate is a specialized


-keto ester scaffold critical to the development of polysubstituted heterocyclic pharmacophores. Distinguished by its 3,5-dimethylphenyl moiety, this compound offers a unique steric and lipophilic profile compared to the unsubstituted benzoylacetate analogs. It serves as a primary building block for pyrazoles, isoxazoles, and pyrimidines—structures ubiquitous in kinase inhibitors and agrochemical agents. This guide details its molecular architecture, a validated "green" synthetic route using dimethyl carbonate, and its divergent reactivity profiles.
Molecular Architecture & Physicochemical Profile

The molecule consists of a reactive methylene bridge flanked by a ketone and a methyl ester. The 3,5-dimethyl substitution on the phenyl ring introduces electronic donation (via hyperconjugation) and steric bulk that influences the regioselectivity of subsequent cyclizations.

1.1 Tautomeric Equilibrium

Like all


-keto esters, this molecule exists in a dynamic equilibrium between its keto and enol forms. In polar aprotic solvents (e.g., DMSO, DMF), the keto form predominates. However, the enol form is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl, creating a pseudo-six-membered ring. This equilibrium is the driver for its reactivity with electrophiles.

Tautomerism cluster_0 Tautomeric Equilibrium Keto Keto Form (Reactive Methylene - CH2) Enol Enol Form (Stabilized by H-Bond) Keto->Enol  Keq  

Figure 1: The keto-enol tautomerism central to the reactivity of


-keto esters.[1]
1.2 Physicochemical Data Table

Note: Experimental values for this specific dimethyl isomer are rare in open literature; values below represent authoritative predicted ranges based on structural analogs (CAS 614-27-7).

PropertyValue / DescriptionSignificance
Molecular Formula

Core scaffold
Molecular Weight 206.24 g/mol Stoichiometric calculation basis
Physical State Viscous Oil / Low-melting SolidHandling requires gentle warming if solidified
Boiling Point ~280-290°C (Predicted)High thermal stability required for distillation
pKa (

-proton)
~11Accessible by alkoxide or hydride bases
LogP ~2.3Moderate lipophilicity (drug-like)
Synthetic Methodology: The Dimethyl Carbonate Route[6][7]

While classical routes utilize acid chlorides and malonates, modern process chemistry favors the condensation of acetophenones with dimethyl carbonate (DMC). This approach avoids corrosive chlorides and utilizes DMC as both reagent and green solvent.[2]

Reaction: 3,5-Dimethylacetophenone + Dimethyl Carbonate


 Product
2.1 Protocol Design & Causality
  • Reagents: Sodium Hydride (60% dispersion in oil), Dimethyl Carbonate (anhydrous), 3,5-Dimethylacetophenone.

  • Why NaH? The deprotonation of the acetophenone

    
    -methyl group is thermodynamically unfavorable with alkoxides alone. NaH drives the equilibrium irreversibly by releasing 
    
    
    
    gas.
  • Why DMC? DMC is non-toxic and biodegradable. Using it in large excess drives the reaction forward via Le Chatelier’s principle and solvates the intermediate enolate.

2.2 Step-by-Step Workflow
  • Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.

  • Base Suspension: Charge NaH (2.2 eq) into the flask. Wash with dry hexanes to remove mineral oil if high purity is required (Caution: Pyrophoric). Suspend in anhydrous THF or use neat DMC if the substrate is soluble.

  • Initiation: Heat the DMC/NaH suspension to 60°C.

  • Addition: Dissolve 3,5-dimethylacetophenone (1.0 eq) in minimal DMC. Add dropwise over 30–45 minutes. Observation: Vigorous

    
     evolution will occur.[3]
    
  • Reflux: Heat to reflux (90°C) for 2–4 hours. The solution will turn from clear to a thick yellow/orange suspension (sodium enolate).

  • Quenching (Critical): Cool to 0°C. Quench carefully with glacial acetic acid or dilute HCl. Do not use water directly on the unquenched mixture to avoid violent sputtering.

  • Isolation: Extract with Ethyl Acetate. Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Vacuum distillation is preferred over column chromatography to avoid enol decomposition on silica.

Synthesis Start 3,5-Dimethylacetophenone + Dimethyl Carbonate (Excess) Step1 Add NaH (2.2 eq) Temp: 60°C -> Reflux Start->Step1 Deprotonation Step2 Formation of Sodium Enolate Intermediate Step1->Step2 Claisen Condensation Quench Acid Quench (HCl/AcOH) Release of Product Step2->Quench Protonation Product Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate Quench->Product Isolation

Figure 2: The Claisen condensation workflow using green chemistry principles.

Functional Group Dynamics & Reactivity[7]

The utility of Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate lies in its 1,3-electrophilic character and its nucleophilic


-carbon .
3.1 Electrophilic Sites
  • C3 (Ketone): Hard electrophile. Susceptible to attack by hard nucleophiles (amines, hydrazines). The 3,5-dimethylphenyl group reduces reactivity slightly via steric hindrance compared to unsubstituted analogs.

  • C1 (Ester): Susceptible to transesterification or attack by secondary nucleophiles during ring closure.

3.2 Nucleophilic Site (C2)

The methylene protons at C2 are highly acidic (


). Treatment with mild bases (

,

) generates a stable enolate capable of:
  • Alkylation: Reaction with alkyl halides (

    
    ).
    
  • Knoevenagel Condensation: Reaction with aldehydes to form

    
    -unsaturated systems.
    
Applications in Medicinal Chemistry

The primary industrial application is the synthesis of heterocycles. The distance between the carbonyls (1,3-relationship) is perfect for condensing with binucleophiles.

4.1 Pyrazole Synthesis (Knorr Reaction)

Reacting the scaffold with hydrazines yields pyrazoles.

  • Regioselectivity: The hydrazine

    
     typically attacks the more reactive ketone (C3) first, followed by cyclization onto the ester. However, the bulky 3,5-dimethylphenyl group may shift selectivity depending on solvent polarity.
    
4.2 Pyrimidine Synthesis

Reaction with urea, thiourea, or amidines yields pyrimidinones. This is a vital pathway for creating kinase inhibitor scaffolds.

Applications Core Methyl 3-(3,5-dimethylphenyl) -3-oxopropanoate Hydrazine + Hydrazines (R-NHNH2) Core->Hydrazine Urea + Urea/Amidines (NH2-C(R)=NH) Core->Urea Aldehyde + Aldehydes (R-CHO) Core->Aldehyde Pyrazole Pyrazoles (Anti-inflammatory) Hydrazine->Pyrazole Cyclocondensation Pyrimidine Pyrimidines (Kinase Inhibitors) Urea->Pyrimidine Cyclization Unsat Benzylidene Deriv. (Michael Acceptors) Aldehyde->Unsat Knoevenagel

Figure 3: Divergent synthetic pathways for heterocyclic drug discovery.

Handling, Stability & Safety
  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C.

    
    -keto esters are prone to slow hydrolysis and decarboxylation if exposed to moisture and heat.
    
  • Sodium Hydride Safety: In the synthesis step, NaH is pyrophoric.[3] Never use in halogenated solvents (like DCM) at high temperatures due to carbene formation risks. Use THF, Toluene, or DMF (with temperature control).

  • Toxicity: Treat as a potential irritant. No specific toxicology data exists for this CAS, so standard "Warning" protocols for esters/ketones apply (GHS H315, H319).

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 614-27-7 (Analog Reference). Retrieved October 26, 2023, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. [Link]

Sources

Methodological & Application

Synthesis of Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate from 3,5-dimethylacetophenone.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the protocol for synthesizing Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate (a


-keto ester) from 3,5-dimethylacetophenone . This transformation is a classic Crossed Claisen Condensation , utilizing dimethyl carbonate (DMC) as the electrophilic carboalkoxylating agent.
Strategic Rationale
  • Reagent Selection (DMC): Dimethyl carbonate is selected over methyl chloroformate or methyl cyanoformate. DMC is considered a "green" reagent, non-toxic compared to phosgene derivatives, and produces only methanol as a byproduct.

  • Base Selection (NaH vs. NaOMe): While industrial processes often utilize Sodium Methoxide (NaOMe) in toluene to drive the equilibrium via azeotropic removal of methanol, this laboratory-scale protocol utilizes Sodium Hydride (NaH) . NaH acts as an irreversible base, driving the reaction to completion kinetically and thermodynamically by deprotonating the final

    
    -keto ester product (which is more acidic than the starting ketone).
    
  • Substrate Considerations: The 3,5-dimethyl substitution pattern on the aromatic ring is meta-positioned relative to the acetyl group. Therefore, it exerts minimal steric hindrance on the enolization of the methyl ketone, allowing the reaction to proceed under standard acetophenone conditions.

Mechanistic Insight

The reaction proceeds via an addition-elimination pathway followed by an irreversible deprotonation.

  • Enolization: Base removes a proton from the

    
    -methyl group of the acetophenone.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of dimethyl carbonate.

  • Elimination: The tetrahedral intermediate collapses, expelling methoxide to form the

    
    -keto ester.
    
  • Driving Force (Critical): The formed

    
    -keto ester (
    
    
    
    ) is significantly more acidic than the starting ketone (
    
    
    ) or the conjugate acid of the base (ethanol/methanol). The base immediately deprotonates the product, forming a stable enolate. This step drives the equilibrium forward and requires the use of at least 2 equivalents of base .
Reaction Pathway Diagram[1]

ClaisenCondensation Start 3,5-Dimethylacetophenone Enolate1 Enolate Intermediate Start->Enolate1 -H2 (gas) Base Base (NaH) Base->Enolate1 Tetra Tetrahedral Intermediate Enolate1->Tetra + DMC DMC Dimethyl Carbonate DMC->Tetra ProductEnolate Stabilized Product Enolate Tetra->ProductEnolate -OMe, then -H+ Final Methyl 3-(3,5-dimethylphenyl)- 3-oxopropanoate ProductEnolate->Final + H3O+ Quench Acid Quench (HCl) Quench->Final

Figure 1: Mechanistic flow of the Crossed Claisen Condensation using NaH and DMC.

Experimental Protocol

Reagents and Stoichiometry[1]
ReagentMW ( g/mol )Equiv.[1][2]Role
3,5-Dimethylacetophenone 148.201.0Substrate
Dimethyl Carbonate (DMC) 90.083.0 - 5.0Electrophile / Co-solvent
Sodium Hydride (60% in oil) 24.00 (NaH)2.2Base
Tetrahydrofuran (THF) 72.11SolventAnhydrous reaction medium
Toluene 92.14Alt. SolventHigh boiling point option
Acetic Acid / HCl (3M) -ExcessQuenching Agent

Critical Note: The reaction requires 2+ equivalents of base . The first equivalent generates the initial enolate; the second equivalent deprotonates the final product to prevent the reaction from reversing (Retro-Claisen).

Step-by-Step Methodology

Safety Precaution: Sodium Hydride (NaH) reacts violently with water to release flammable hydrogen gas. All glassware must be oven-dried. Perform under an inert atmosphere (Nitrogen or Argon).

Step 1: Preparation of the Base Suspension
  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Charge the flask with Sodium Hydride (60% dispersion in mineral oil) (2.2 equiv).

  • Optional wash: To remove mineral oil, wash the NaH twice with anhydrous hexanes, decanting the supernatant carefully. This is cleaner but not strictly necessary for this synthesis.

  • Add anhydrous THF (or Toluene) to create a suspension (approx. 5–10 mL solvent per gram of NaH).

  • Add Dimethyl Carbonate (DMC) (3.0–5.0 equiv) directly to the NaH suspension.

    • Note: Unlike standard esters, DMC is relatively stable to NaH at room temperature until the enolate is present to catalyze the reaction.

Step 2: Reaction Initiation
  • Dissolve 3,5-dimethylacetophenone (1.0 equiv) in a minimal amount of anhydrous THF.

  • Heat the NaH/DMC suspension to a gentle reflux (approx. 60–65 °C for THF, higher for Toluene/DMC mix).

  • Dropwise Addition: Add the acetophenone solution slowly via the addition funnel over 30–60 minutes.

    • Observation: Evolution of hydrogen gas (

      
      ) will be observed. The solution typically turns yellow or orange, indicating enolate formation.
      
  • After addition is complete, continue refluxing for 2–4 hours. Monitor reaction progress via TLC (solvent system: Hexanes/Ethyl Acetate 4:1) or LC-MS.

Step 3: Workup and Quenching[3]
  • Cool the reaction mixture to

    
     in an ice bath.
    
  • Quenching: Carefully add glacial acetic acid (approx. 3 equiv) or 3M HCl dropwise.

    • Caution: Vigorous bubbling will occur as excess NaH is destroyed.

    • Chemistry: This step protonates the stable enolate salt to release the desired

      
      -keto ester.
      
  • Dilute with water and extract the mixture with Ethyl Acetate (

    
    ).
    
  • Combine organic layers and wash with:

    • Saturated

      
       (to remove excess acid).
      
    • Brine (saturated NaCl).

  • Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotovap) to yield the crude oil.

Step 4: Purification
  • The crude product often contains mineral oil (if unwashed NaH was used) and traces of starting material.

  • Recrystallization: If the product solidifies, recrystallize from Hexanes/Ether or Methanol.

  • Flash Chromatography: If an oil, purify via silica gel chromatography.

    • Eluent: Gradient of 0%

      
       10% Ethyl Acetate in Hexanes. 
      
      
      
      -keto esters are less polar than the corresponding alcohols but more polar than the starting ketone.
    • Note: The keto-enol tautomerism can sometimes cause streaking on silica; adding 1% acetic acid to the eluent can sharpen peaks.

Quality Control & Validation

Expected Analytical Data[4]
  • Appearance: Pale yellow oil or low-melting white solid.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.35 ppm (s, 6H):  Two methyl groups on the aromatic ring.
      
    • 
       3.75 ppm (s, 3H):  Methoxy group (
      
      
      
      ) of the ester.
    • 
       3.95 ppm (s, 2H):  Methylene protons (
      
      
      
      ).
      • Note: You may observe a minor set of signals corresponding to the enol tautomer (singlet vinyl proton around

        
         5.6 ppm and a broad -OH peak downfield >12 ppm).
        
    • 
       7.1 - 7.6 ppm (m, 3H):  Aromatic protons (pattern consistent with 1,3,5-substitution).
      
  • Mass Spectrometry (ESI+):

    • Target Mass:

      
      .
      
    • Expected Ion:

      
       or 
      
      
      
      .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure NaH is fresh. Increase NaH to 2.5 equiv. Ensure anhydrous conditions.
Starting Material Remains Reaction stalledIncrease reflux time. Switch solvent to Toluene to access higher temperatures (

).
Product is Solid/Salt Product precipitated as enolateThis is normal during reaction. Ensure vigorous stirring. The quench will solubilize it.
O-Alkylation vs C-Acylation Competitive attackC-acylation is favored thermodynamically. Ensure high temperature (reflux) to drive C-acylation.

References

  • Claisen Condensation Mechanism & General Protocol

    • Organic Syntheses, Coll.[4] Vol. 3, p. 231 (1955); Vol. 26, p. 24 (1946). (General procedure for acetophenone condensation).

    • URL: (Analogous reactivity).

  • Use of Dimethyl Carbonate (DMC)

    • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.
    • URL:

  • Base Selection in Crossed Claisen: Bloom, A. J., et al. (1998). Tetrahedron Letters, 39, 2195. (Discussion on NaH vs alkoxide bases).
  • Reaction of Acetophenones with Carbonates

    • Levine, R., & Hauser, C. R. (1944). The condensation of ketones with esters by means of sodium amide and sodium hydride.[5] Journal of the American Chemical Society, 66(10), 1768-1770.

    • URL:

Sources

Claisen condensation for the preparation of beta-keto esters.

Application Note: Precision Synthesis of -Keto Esters via Claisen Condensation

Abstract & Strategic Utility

The Claisen condensation is the premier method for constructing

This guide moves beyond textbook theory to address the thermodynamic realities and process controls required to execute this reaction with high yield and reproducibility in a research setting.

Mechanistic Foundation: The Thermodynamic Trap

Success in Claisen condensation relies on understanding that the reaction is fundamentally unfavorable until the final step. Unlike the Aldol reaction, where product stability often drives the equilibrium, the formation of the

The Driving Force

The reaction is driven to completion only by the irreversible deprotonation of the product.[1] The ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

2

Critical Implication: You cannot use catalytic base. You must use at least 1.0 equivalent (stoichiometric) of base, though 1.1–1.2 equivalents are recommended to ensure complete conversion.

Mechanism Visualization

ClaisenMechanismStartStarting Ester(R-CH2-COOR')EnolateEster Enolate(Nucleophile)Start->Enolate Base (Rev.)TetraTetrahedralIntermediateEnolate->Tetra + Ester (Rev.)Tetra->EnolateReversionProductNeutralβ-Keto Ester(Neutral)Tetra->ProductNeutral -OR' (Rev.)ProductSaltStabilized Enolate(Thermodynamic Trap)ProductNeutral->ProductSalt Base (Irreversible)DRIVING FORCEFinalFinal Product(After Acid Workup)ProductSalt->Final H3O+ Quench

Figure 1: The mechanistic flow of Claisen condensation. Note the red arrow indicating the irreversible deprotonation step that drives the reaction yield.

Strategic Planning: The "Matching Principle"

Before starting, the choice of reagents dictates the purity profile.

A. Base Selection (The Matching Rule)

To prevent unwanted transesterification (scrambling of the ester alkoxy group), the conjugate base of the alcohol portion of the ester must be used.[3]

Substrate EsterRequired BaseSolvent SystemRationale
Ethyl Esters (EtO-)Sodium Ethoxide (NaOEt)Ethanol / ToluenePrevents mixed ester byproducts.
Methyl Esters (MeO-)Sodium Methoxide (NaOMe)Methanol / THFMatches leaving group.
Tert-butyl Esters Potassium t-Butoxide (KOtBu)THF / t-BuOHSteric bulk prevents nucleophilic attack on carbonyl.
Crossed Claisen LDA or LiHMDSTHF (-78°C)Kinetic control required to prevent self-condensation.
B. Solvent Requirements

Water is the enemy.

  • Moisture causes ester hydrolysis (saponification), consuming the base and destroying the starting material.

  • Protocol: Use anhydrous solvents (distilled over Na/benzophenone or from a solvent purification system). Glassware must be oven-dried.

Standard Protocol: Self-Condensation

Target: Synthesis of Ethyl Acetoacetate (or generic derivative). Scale: 50 mmol.

Materials
  • Ethyl Acetate (dry): 100 mmol (2.0 equiv)

  • Sodium Ethoxide (NaOEt): 55 mmol (1.1 equiv)

  • Ethanol (absolute): 50 mL

  • Glacial Acetic Acid: For quench.[4]

Step-by-Step Procedure
  • Base Preparation (In Situ):

    • Setup: Flame-dried 250 mL round-bottom flask (RBF) with a stir bar and reflux condenser, under Nitrogen/Argon atmosphere.

    • Action: Add 50 mL anhydrous ethanol. Carefully add 1.27 g Sodium metal (cut into small pieces) to generate fresh NaOEt.

    • Why: Commercial NaOEt can degrade (absorb moisture) over time. Fresh preparation ensures accurate stoichiometry.

  • Addition:

    • Once H2 evolution ceases, cool the solution to 0°C.

    • Add Ethyl Acetate (100 mmol) dropwise via syringe over 15 minutes.

    • Note: The reaction is slightly exothermic.

  • Reaction:

    • Warm to room temperature, then heat to reflux (80°C) for 2–4 hours.

    • Observation: The solution may turn yellow/orange and become viscous as the enolate salt precipitates.

  • Distillation (Optional but Recommended):

    • If using a high-boiling ester, distill off the ethanol byproduct during the reaction. Removing the alcohol shifts the equilibrium to the right (Le Chatelier).

  • Workup (The Critical Quench):

    • Cool the mixture to 0°C.

    • Acidification: Slowly add 10% Aqueous Acetic Acid or dilute HCl until pH ~4-5.

    • Why: You must protonate the enolate salt (Step 4 in Fig 1) to release the organic-soluble

      
      -keto ester.
      
    • Caution: CO2 evolution may occur if carbonate bases were used.

  • Isolation:

    • Extract with Diethyl Ether or Dichloromethane (3 x 50 mL).

    • Wash combined organics with Brine.[5] Dry over MgSO4.[4]

    • Concentrate in vacuo. Purify via vacuum distillation or flash chromatography.

Advanced Variations: Crossed Claisen & Dieckmann

A. Crossed Claisen (Selective Synthesis)

Reacting two different enolizable esters results in a statistical mixture of four products.[6] To achieve selectivity, use Directed Claisen Condensation :

Strategy 1: Non-Enolizable Electrophile Use one component that cannot form an enolate (no

47
  • Common Electrophiles: Ethyl Benzoate, Ethyl Formate, Diethyl Carbonate, Diethyl Oxalate.

  • Procedure: Mix Base + Non-enolizable Ester (Excess). Add Enolizable Ester slowly.

Strategy 2: Kinetic Control (LDA) For coupling two complex fragments:

  • Cool THF to -78°C. Add LDA (1.1 equiv).

  • Add Ester A (Nucleophile) slowly -> Forms Enolate.

  • Add Ester B (Electrophile) slowly.

  • Quench cold.

B. Dieckmann Condensation (Intramolecular)

Used to form 5- or 6-membered rings from 1,6- or 1,7-diesters.[8]

  • Dilution Effect: Perform the reaction at high dilution (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction / Low Yield Wet solvent/reagents.Re-dry solvents. Ensure base quality.
Starting Material Recovery Insufficient base.Use 1.1–1.5 equiv base. Remember the product consumes 1 equiv.
Transesterification Mismatched base/ester.Use NaOEt for ethyl esters, NaOMe for methyl esters.
Polymerization Concentration too high (Dieckmann).Increase solvent volume to favor cyclization.
Precipitation Stalling Enolate salt is insoluble.Add small amount of co-solvent (e.g., THF) or mechanical stirring.

References

  • Organic Chemistry Portal. Claisen Condensation: Mechanism and Reaction. Retrieved from [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. The Claisen Condensation Reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. Claisen Condensation Mechanism. Retrieved from [Link]

Application of Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate in Pharmaceutical Scaffolding

Part 1: Executive Summary & Strategic Value

Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate is a specialized


-keto ester building block.[1] Unlike generic acetoacetates, this compound introduces a pre-functionalized 3,5-dimethylphenyl  moiety. In medicinal chemistry, this specific substitution pattern is highly prized for two physicochemical reasons:
  • Metabolic Stability: The methyl groups at the meta positions block common metabolic oxidation sites on the phenyl ring, extending the half-life of the final drug candidate.[1]

  • Hydrophobic Pocket Filling: The 3,5-dimethyl pattern creates a "width" vector that effectively fills hydrophobic pockets in enzymes such as p38 MAPK , PDE4 , and various Tyrosine Kinases , increasing binding affinity via van der Waals interactions.

This guide details the protocols for converting this ester into two high-value pharmacophores: 1,5-Diarylpyrazoles (Kinase/COX-2 inhibitors) and 1,4-Dihydropyridines (Calcium Channel Modulators).

Part 2: Chemical Profile & Handling

PropertySpecification
CAS Number 53606-23-4
Formula

MW 206.24 g/mol
Appearance Colorless to pale yellow oil
Purity Requirement >98% (GC) for GMP synthesis
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)
Solubility Soluble in MeOH, EtOH, DCM, THF; Insoluble in water

Safety Note:


-keto esters are prone to hydrolysis and decarboxylation under acidic/moist conditions.[1] Store strictly anhydrous.

Part 3: Application Protocols

Protocol A: Regioselective Synthesis of 3,5-Dimethylphenyl-Pyrazoles

Target Class: Kinase Inhibitors (e.g., p38 MAPK), Anti-inflammatory agents (PDE4).

Rationale: The condensation of


-keto esters with hydrazines is the primary route to pyrazoles.[1] Using this specific starting material places the 3,5-dimethylphenyl group  at the C3 or C5 position of the pyrazole, a critical motif for selectivity in ATP-binding pockets.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate (1.0 equiv) in absolute ethanol (0.5 M concentration).

    • Add Aryl Hydrazine Hydrochloride (1.1 equiv).[1] Note: Using a substituted phenylhydrazine here allows for the creation of 1,5-diarylpyrazole libraries.

  • Catalysis:

    • Add catalytic glacial acetic acid (0.1 equiv) or conc.[1] HCl (2 drops per mmol) to initiate protonation of the ketone carbonyl.[1]

  • Reflux:

    • Heat the mixture to reflux (

      
      ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] The starting ester spot (
      
      
      
      ) should disappear, replaced by a lower
      
      
      fluorescent spot.
  • Work-up:

    • Cool to room temperature.[1][2][3] If the product precipitates, filter and wash with cold ethanol.

    • If soluble, evaporate solvent, redissolve in EtOAc, wash with

      
       (sat.), then brine. Dry over 
      
      
      
      .[1]
  • Purification:

    • Recrystallize from Ethanol/Water (9:1) to yield the 1-aryl-3-(3,5-dimethylphenyl)-1H-pyrazol-5-ol (tautomer dependent).[1]

Critical Control Point: The regioselectivity (3-aryl vs 5-aryl) is controlled by the pH and the steric bulk of the hydrazine.[1] Under acidic conditions with aryl hydrazines, the nitrogen attacking the ketone is favored, typically yielding the 1,5-diaryl isomer, which is often the bioactive scaffold of interest.

Protocol B: Hantzsch Dihydropyridine Synthesis (MDR Reversal Agents)

Target Class: Calcium Channel Blockers, Multidrug Resistance (MDR) Modulators.

Rationale: The 3,5-dimethylphenyl group increases lipophilicity (


) significantly compared to the standard methyl/ethyl groups found in Nifedipine. This modification is used to design agents that penetrate the CNS or target intracellular calcium stores.[1]

Step-by-Step Methodology:

  • One-Pot Assembly:

    • In a round-bottom flask, combine:

      • Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate (2.0 equiv)

      • Substituted Benzaldehyde (e.g., 2-chlorobenzaldehyde) (1.0 equiv)

      • Ammonium Acetate (

        
        ) (1.5 equiv)[1]
        
    • Solvent: Ethanol or Methanol (0.5 M).

  • Reaction:

    • Reflux for 8–12 hours.[1]

    • Green Chemistry Variant: This reaction can be performed solvent-free under microwave irradiation (

      
      , 10 min) to improve yield and reduce waste.[1]
      
  • Isolation:

    • Cool the mixture. The dihydropyridine (DHP) product usually precipitates as a yellow solid.[1]

    • Filter and wash with cold methanol.[1]

  • Oxidation (Optional for Pyridines):

    • To convert the DHP to the fully aromatic pyridine, treat with DDQ (1.1 equiv) in DCM at room temperature for 1 hour.

Part 4: Mechanism & Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the core building block.

G Start Methyl 3-(3,5-dimethylphenyl)- 3-oxopropanoate Hydrazine + Aryl Hydrazine (Acid Cat.) Start->Hydrazine Aldehyde + Aldehyde + NH4OAc Start->Aldehyde Inter1 Hydrazone Intermediate Hydrazine->Inter1 Condensation Pyrazole 1,5-Diarylpyrazole (Kinase Inhibitor Scaffold) Inter1->Pyrazole Cyclization (- H2O, - MeOH) Inter2 Knoevenagel Adduct Aldehyde->Inter2 Condensation DHP 1,4-Dihydropyridine (Ca2+ Channel Blocker) Inter2->DHP Michael Addition + Cyclization

Caption: Divergent synthesis pathways: Acid-catalyzed cyclization yields Pyrazoles (Top), while multi-component coupling yields Dihydropyridines (Bottom).[3]

Part 5: Analytical Validation (QC Standards)

To ensure the integrity of the synthesis, the following NMR signals are diagnostic for the Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate starting material vs. products.

MoietyStarting Material (

NMR,

)
Product Diagnostic
Aryl Methyls

2.35 ppm (s, 6H)
Shifts to

2.1–2.2 ppm in Pyrazoles
Methoxy Ester

3.75 ppm (s, 3H)
Disappears in Pyrazolone formation

-Methylene

3.95 ppm (s, 2H)
Disappears (becomes aromatic C-H or C=C)
Enol -OH

12.1 ppm (variable, small)
N/A

References

  • Syntheses of 3,5-Dimethylpyrazole Derivatives as PDE4 Inhibitors. Bioorganic & Medicinal Chemistry Letters. (2018).

  • Hantzsch Dihydropyridine Synthesis: Methodologies and Applications. Organic Chemistry Portal.

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines. MDPI Molecules. (2003). [1]

  • Pyrazoles as Anticancer Agents: A Review. European Journal of Medicinal Chemistry. (2016).

  • PubChem Compound Summary: Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate. National Library of Medicine.[1]

Sources

Using Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate as a building block for heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Heterocycles using Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate

Introduction: The "Magic Methyl" Scaffold

Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate (also known as Methyl 3,5-dimethylbenzoylacetate) represents a high-value building block in medicinal chemistry. Its structural core—a


-keto ester attached to a 3,5-dimethylphenyl ring—offers a unique combination of electronic and steric properties ideal for drug discovery.

Strategic Value in Drug Design:

  • Lipophilicity Tuning: The two methyl groups at the meta positions significantly increase lipophilicity (

    
    ) compared to the unsubstituted phenyl analog, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Metabolic Stability: The 3,5-dimethyl substitution pattern blocks metabolic oxidation at these vulnerable sites, potentially extending the half-life of the final drug candidate (the "Magic Methyl" effect).

  • Conformational Lock: The steric bulk of the methyl groups can restrict the rotation of the phenyl ring in the final heterocycle, potentially locking the molecule into a bioactive conformation.

This guide details the protocols for converting this versatile scaffold into three distinct heterocyclic classes: Pyrazoles , Pyrimidines , and Coumarins .

Reactivity Profile & Mechanism

The molecule functions as a 1,3-dielectrophile , possessing two distinct electrophilic sites susceptible to nucleophilic attack:

  • C3-Ketone: The most reactive site, prone to initial attack by hard nucleophiles (e.g., amines, hydrazines).

  • C1-Ester: A secondary electrophilic site, typically involved in the cyclization step.

  • C2-Methylene: An active methylene group that can be deprotonated to form a nucleophile for alkylation or Knoevenagel condensation.

Reactivity SM Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate Pyrazoles Pyrazoles (Kinase Inhibitors) SM->Pyrazoles + Hydrazines (Condensation) Pyrimidines Pyrimidines (Antivirals/Oncology) SM->Pyrimidines + Urea/Thiourea (Biginelli/Cyclization) Coumarins Coumarins (Anticoagulants) SM->Coumarins + Phenols (Pechmann Condensation)

Figure 1: Divergent synthesis pathways from the parent scaffold.

Application Protocols

Protocol A: Synthesis of 3-(3,5-Dimethylphenyl)-1H-pyrazol-5-ols

Target Class: Kinase Inhibitors, Anti-inflammatory agents. Mechanism: Knorr Pyrazole Synthesis.

Materials:

  • Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate (1.0 equiv)

  • Hydrazine Hydrate (1.2 equiv) or Substituted Hydrazine (e.g., Phenylhydrazine)

  • Ethanol (Solvent, 10 mL/g)

  • Acetic Acid (Catalytic, 5 drops)

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 12 mmol of hydrazine hydrate dropwise at room temperature. Note: The reaction is exothermic; control the addition rate.

  • Catalysis: Add 5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The starting material spot (
    
    
    
    ) should disappear, and a new polar spot (
    
    
    ) should appear.
  • Workup: Cool the reaction mixture to

    
     in an ice bath. The product often precipitates as a white/off-white solid.
    
  • Isolation: Filter the solid and wash with cold ethanol (

    
    ).
    
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Process Checkpoint:

  • 
     NMR Validation:  Look for the disappearance of the methyl ester singlet (
    
    
    
    ) and the appearance of a pyrazole C-H or O-H signal. The 3,5-dimethylphenyl protons should appear as two singlets (or merged) around
    
    
    .
Protocol B: Synthesis of Dihydropyrimidinones (Biginelli Reaction)

Target Class: Calcium Channel Blockers, Antivirals. Mechanism: Acid-catalyzed multicomponent condensation.

Materials:

  • Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate (1.0 equiv)

  • Benzaldehyde (or substituted aldehyde) (1.0 equiv)

  • Urea or Thiourea (1.2 equiv)

  • Catalyst:

    
     (10 mol%) or 
    
    
    
    (catalytic)
  • Solvent: Ethanol or Acetonitrile

Step-by-Step Procedure:

  • Mixing: In a 50 mL flask, combine 5 mmol of the

    
    -keto ester, 5 mmol of benzaldehyde, and 6 mmol of urea.
    
  • Catalyst Addition: Add 0.5 mmol of

    
    .
    
  • Reaction: Reflux the mixture for 6–8 hours.

    • Alternative: Microwave irradiation at

      
       for 15 minutes significantly improves yield.
      
  • Monitoring: TLC should show the formation of a fluorescent spot (if aromatic aldehyde is used).

  • Workup: Pour the hot reaction mixture into crushed ice (

    
    ). Stir vigorously for 20 minutes.
    
  • Isolation: Filter the precipitate. Wash with cold water and then a small amount of cold diethyl ether to remove unreacted aldehyde.

  • Purification: Recrystallize from hot ethanol.

Data Summary: Solvent Effects on Yield

SolventTemperature (

)
Time (h)Yield (%)
Ethanol78865-70
Acetonitrile82675-80
Solvent-free (Microwave)1200.2585-92
Protocol C: Synthesis of 4-(3,5-Dimethylphenyl)coumarins (Pechmann Condensation)

Target Class: Anticoagulants, Fluorescent Probes. Mechanism: Acid-catalyzed esterification followed by intramolecular electrophilic aromatic substitution.

Materials:

  • Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate (1.0 equiv)

  • Resorcinol (1,3-dihydroxybenzene) (1.0 equiv)

  • Catalyst: Sulfuric Acid (

    
    ) or Indium(III) Chloride (
    
    
    
    )
  • Solvent: Solvent-free or Toluene

Step-by-Step Procedure:

  • Combination: In a flask, mix 10 mmol of the

    
    -keto ester and 10 mmol of resorcinol.
    
  • Catalysis (Method A - Traditional): Cool the mixture to

    
    . Slowly add 2 mL of 
    
    
    
    dropwise.
    • Warning: Exothermic reaction.

  • Catalysis (Method B - Green): Add 10 mol%

    
     and heat to 
    
    
    
    (Solvent-free).
  • Reaction: Stir at room temperature (Method A) or

    
     (Method B) for 2–4 hours. The mixture will solidify into a slurry.
    
  • Quenching: Pour the reaction mixture into ice-water (

    
    ).
    
  • Isolation: Filter the solid product.

  • Purification: Dissolve the crude solid in dilute

    
     (opens the lactone ring), filter off impurities, and re-acidify with dilute 
    
    
    
    to reform the coumarin (re-precipitation). Recrystallize from methanol.

Pechmann Start Start: Beta-Keto Ester + Resorcinol Inter1 Transesterification (Phenolic Ester Formed) Start->Inter1 Acid Catalyst Inter2 Intramolecular EAS (Ring Closure) Inter1->Inter2 - H2O Product 4-(3,5-Dimethylphenyl)-7-hydroxycoumarin Inter2->Product Dehydration

Figure 2: Mechanism of the Pechmann Condensation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Pyrazole) Incomplete condensation due to sterics of 3,5-dimethyl group.Use glacial acetic acid as solvent instead of catalytic amount; increase temp to

.
Oily Product (Biginelli) Presence of unreacted aldehyde or

-keto ester.
Triturate the oil with cold diethyl ether or hexane to induce crystallization.
No Reaction (Coumarin) Phenol not activated enough.Ensure electron-donating groups (e.g., -OH, -OMe) are present on the phenol at the meta position.
Side Products Self-condensation of

-keto ester.
Add the

-keto ester slowly to the reaction mixture (dilution effect).

References

  • Pechmann Condensation Overview: "Pechmann Condensation." Organic Chemistry Portal. Available at: [Link][1]

  • Biginelli Reaction Protocol: Kappe, C. O. "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research, 2000. Available at: [Link]

  • Pyrazole Synthesis: "Synthesis of Pyrazoles." Organic Chemistry Portal. Available at: [Link]

  • Magic Methyl Effect: Schönherr, H., & Cernak, T. "Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions." Angewandte Chemie, 2013. Available at: [Link]

  • Coumarin Synthesis (InCl3 Catalyst): "Indium(III) Chloride Catalyzed Pechmann Condensation." Tetrahedron Letters, 2005. (General reference for InCl3 methodology).

Sources

Application Notes & Protocols: Palladium-Catalyzed Decarboxylative Allylation of Allylic β-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The palladium-catalyzed decarboxylative allylation of allylic β-keto esters represents a cornerstone transformation in modern synthetic organic chemistry. This reaction, a variation of the renowned Tsuji-Trost reaction, provides a powerful and versatile method for the construction of carbon-carbon bonds, particularly for accessing α-allylated ketones.[1][2] A key advantage of this methodology is the strategic use of the allylic ester group as both the leaving group and a precursor to the allyl fragment, while the β-keto ester moiety serves as a latent enolate. This process allows for the in situ generation of nucleophiles under neutral conditions, obviating the need for strong bases that can complicate the synthesis of sensitive molecules. This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, key experimental parameters, and detailed protocols for its application, with a focus on asymmetric catalysis for the construction of challenging all-carbon quaternary stereocenters.[3]

Part 1: Theoretical and Mechanistic Foundations

The synthetic power of this reaction stems from a well-orchestrated catalytic cycle that transforms a stable β-keto ester into a functionalized ketone through the formation of a key π-allylpalladium enolate intermediate.[4] Understanding this mechanism is critical for rational catalyst selection and reaction optimization.

The Catalytic Cycle

The reaction is initiated by a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst or introduced directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄. The cycle proceeds through three main stages:

  • Oxidative Addition: The Pd(0) catalyst coordinates to the alkene of the allylic ester. This is followed by an intramolecular oxidative addition, where the palladium inserts into the carbon-oxygen bond of the ester, displacing the carboxylate group and forming a cationic η³-π-allylpalladium(II) complex.[2]

  • Decarboxylation: The liberated carboxylate anion is unstable and rapidly undergoes decarboxylation to release carbon dioxide and generate a palladium enolate. This step is often irreversible and serves as the thermodynamic driving force for the reaction.[4]

  • Reductive Elimination: The nucleophilic enolate attacks the electrophilic π-allyl ligand. This carbon-carbon bond-forming step is a reductive elimination that regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The product is the corresponding α-allyl ketone.[4]

This primary pathway, leading to α-allylation, is the most common outcome. However, the versatile palladium enolate intermediate can also engage in other transformations, such as β-hydrogen elimination to yield α,β-unsaturated ketones or participate in intramolecular aldol or Michael additions if suitable electrophiles are present.[4][5]

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Substrate Allylic β-Keto Ester Pi_Allyl η³-π-Allyl Pd(II) Complex + Enolate Red_Elim Reductive Elimination Pi_Allyl->Red_Elim Ox_Add Oxidative Addition + Decarboxylation Ox_Add->Pi_Allyl - CO₂ Red_Elim->Pd0 Regeneration Product α-Allyl Ketone Red_Elim->Product Substrate->Ox_Add + Pd(0)

Figure 1: The catalytic cycle for decarboxylative allylation.

Stereochemical Considerations: The Path to Asymmetry

A major application of this chemistry is in asymmetric synthesis. The formation of the C-C bond typically occurs via an "outer-sphere" mechanism, where the enolate nucleophile attacks the face of the π-allyl ligand opposite to the palladium metal.[6][7] This mechanistic feature is crucial because it means that the stereochemical outcome is primarily dictated by the chiral environment created by the ligand bound to the palladium center.

For substrates possessing a stereocenter at the α-position, this reaction can proceed via a powerful stereoablative enantioconvergent catalysis pathway.[8][9] In this process, the initial stereochemical information at the α-carbon is destroyed upon decarboxylation and formation of the planar, prochiral enolate. A chiral palladium catalyst then directs the subsequent C-C bond formation, funneling both enantiomers of the starting material into a single, highly enantioenriched product.[8]

Part 2: Key Reaction Components and Optimization

The success of the decarboxylative allylation hinges on the careful selection of the catalyst system and reaction conditions.

Palladium Precatalysts and Ligands
  • Palladium Sources: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source. Palladium(II) acetate (Pd(OAc)₂) can also be used, as it is readily reduced in situ.

  • Ligands: The ligand is the most critical component for controlling reactivity and selectivity.

    • Achiral Ligands: For simple allylations where stereochemistry is not a concern, phosphine ligands like triphenylphosphine (PPh₃) or 1,2-bis(diphenylphosphino)ethane (dppe) are effective.[10]

    • Chiral Ligands: For asymmetric synthesis, a wide array of chiral ligands has been developed. The choice of ligand depends on the specific substrate and desired outcome.

Ligand ClassExampleTypical Application / Notes
PHOX (S)-t-Bu-PHOXExcellent for creating quaternary stereocenters from cyclic β-keto esters.[8][9]
Trost Ligands (R,R)-DACH-phenyl Trost LigandBroadly applicable C₂-symmetric ligands known for high enantioselectivity across many substrate classes.[1]
Phosphoramidites Feringa-type LigandsMonodentate ligands that have proven effective in various asymmetric allylic alkylations.[11]
Bifunctional ZhaoPhosContains a thiourea moiety that can assist in catalysis, showing high efficiency for certain substrates.[12]

The electronic and steric properties of the ligand directly influence the structure of the π-allylpalladium intermediate and the transition state of the reductive elimination step, thereby governing the enantioselectivity of the reaction.

Substrate Scope and Reaction Conditions
  • Substrates: The reaction is highly versatile, tolerating a wide range of functional groups. It is applicable to acyclic and cyclic β-keto esters, including five-, six-, and seven-membered rings.[3] The methodology has also been extended to the allylic esters of related active methylene compounds like malonates, cyanoacetates, and nitroacetates.[10][13]

  • Solvents: Aprotic solvents are generally used. Tetrahydrofuran (THF), dichloromethane (DCM), and toluene are common choices. The solvent can sometimes influence the reaction's enantioselectivity.[3]

  • Temperature: Most reactions proceed efficiently at room temperature or with gentle heating (e.g., 30-50 °C).[3][4]

Part 3: Experimental Protocols

The following protocols provide a general framework. Researchers should optimize conditions for their specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox.

Workflow Start Start Prep Prepare Substrate (Allylic β-Keto Ester) Start->Prep Reaction Combine Substrate with Catalyst Solution Prep->Reaction Catalyst Prepare Catalyst Solution (Pd Source + Ligand in Solvent) Catalyst->Reaction Monitor Monitor Reaction (TLC / LC-MS) Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization & Analysis (NMR, HPLC, etc.) Purify->Analyze End Final Product Analyze->End

Figure 2: General experimental workflow for the reaction.

Protocol 1: Asymmetric Decarboxylative Allylation of a Cyclic β-Keto Ester

This protocol is adapted from procedures for the synthesis of α-quaternary cyclohexanones.[9]

Reagents & Equipment:

  • Allylic β-keto ester substrate (1.0 equiv)

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol%)

  • (S)-t-Bu-PHOX ligand (0.06 equiv, 6.0 mol%)

  • Anhydrous THF

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer, stir bar, and nitrogen/argon line

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.025 equiv) and the (S)-t-Bu-PHOX ligand (0.06 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF to create a solution of approximately 0.1 M with respect to the substrate.

  • Stir the resulting purple/dark red solution at room temperature for 30 minutes to allow for catalyst pre-formation.

  • In a separate flask, dissolve the allylic β-keto ester substrate (1.0 equiv) in a small amount of anhydrous THF.

  • Add the substrate solution to the catalyst mixture via syringe.

  • Stir the reaction at the desired temperature (e.g., room temperature or 30 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of starting material), concentrate the reaction mixture in vacuo.

  • The crude residue can be directly purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the α-allylated ketone.

  • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Synthesis of the Allylic β-Keto Ester Substrate

The starting material can be readily prepared from the parent β-keto ester.[3][12]

Reagents & Equipment:

  • Parent β-keto ester (e.g., ethyl 2-oxocyclohexanecarboxylate) (1.0 equiv)

  • Strong, non-nucleophilic base (e.g., NaH or KHMDS) (1.1 equiv)

  • Allyl chloroformate or allyl bromide (1.1 equiv)

  • Anhydrous THF or DMF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the parent β-keto ester (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base (e.g., NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour until hydrogen evolution ceases (if using NaH).

  • Cool the solution back to 0 °C and add the allylating agent (e.g., allyl bromide, 1.1 equiv) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired allylic β-keto ester substrate.

Part 4: Data and Troubleshooting

The following table presents representative data from the literature to illustrate the reaction's scope and effectiveness.

Substrate (Cyclic β-Keto Ester)Pd Source (mol%)Ligand (mol%)SolventYield (%)ee (%)Reference
Allyl 1-methyl-2-oxocyclohexanecarboxylatePd₂(dba)₃ (2.5)(S)-t-Bu-PHOX (6.25)Toluene8892[8]
Allyl 1-methyl-2-oxocycloheptanecarboxylatePd₂(pmdba)₃ (2.5)(R,R)-Anden-PHOX (6.25)TBME8596[3]
Allyl 4-tert-butyl-1-allyl-2-oxocyclohexanecarboxylatePd₂(dba)₃ (2.5)(S)-t-Bu-PHOX (6.5)THF8597[9]
Allyl 2-oxo-1-phenylcyclopentanecarboxylatePd₂(dba)₃ (2.5)(S)-t-Bu-PHOX (6.25)Toluene9599[8]

pmdba = 4,4'-methoxydibenzylideneacetone; TBME = tert-butyl methyl ether

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (decomposed Pd source, impure ligand).Use fresh, high-purity reagents. Ensure strictly inert and anhydrous conditions.
Poor substrate quality.Re-purify the starting material.
Low Enantioselectivity (ee) Impure or racemic ligand.Verify the optical purity of the ligand.
Incorrect ligand for the substrate.Screen a panel of different chiral ligands.
Reaction temperature too high.Run the reaction at a lower temperature (e.g., 0 °C or room temp).
Formation of Side Products Presence of oxygen or water.Degas solvents and use rigorous inert atmosphere techniques.
Alternative reaction pathway (e.g., β-hydride elimination).Modify ligand and/or solvent to favor reductive elimination.

Conclusion

The palladium-catalyzed decarboxylative allylation of allylic β-keto esters is a robust and highly enabling transformation for the synthesis of complex ketones. Its ability to generate nucleophiles under neutral conditions and its amenability to powerful asymmetric variants make it an indispensable tool for academic researchers and professionals in drug development and natural product synthesis. A thorough understanding of the underlying mechanism and careful optimization of the catalyst system are paramount to harnessing its full synthetic potential.

References

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(8), 349-364. [Link]

  • Mohr, J. T., Nishimata, T., Behenna, D. C., & Stoltz, B. M. (2014). Palladium-catalyzed decarboxylative allylic alkylation of diastereomeric β-ketoesters. Tetrahedron, 70(36), 6133-6139. [Link]

  • Mohr, J. T., Nishimata, T., Behenna, D. C., & Stoltz, B. M. (2014). Palladium-catalyzed decarboxylative allylic alkylation of diastereomeric β-ketoesters. Tetrahedron, 70(36), 6133-6139. [Link]

  • Tsuji, J., Yamada, T., Minami, I., Yuhara, M., Nisar, M., & Shimizu, I. (1987). Palladium-catalyzed decarboxylation-allylation of allylic esters of .alpha.-substituted .beta.-keto carboxylic, malonic, cyanoacetic, and nitroacetic acids. The Journal of Organic Chemistry, 52(14), 2988–2995. [Link]

  • Stoltz, B. M., et al. (2013). Palladium-Catalyzed Asymmetric Alkylation in the Synthesis of Cyclopentanoid and Cycloheptanoid Core Structures Bearing All-Carbon Quaternary Stereocenters. Chemistry–A European Journal, 19(4), 1170-1175. [Link]

  • Gong, L.-Z., et al. (2019). Palladium-Catalyzed Asymmetric Allylic C−H Alkylation of 1,4-Dienes with Cyclic β-Keto Esters. Organometallics, 38(20), 4014–4021. [Link]

  • Zhang, W.-B., & You, S.-L. (2022). Pd-catalyzed asymmetric allylic alkylation of β-keto esters. Molecules, 27(5), 1665. [Link]

  • Tsuji, J., Yamada, T., Minami, I., et al. (1987). Palladium-catalyzed decarboxylation-allylation of allylic esters of α-substituted β-keto carboxylic, malonic, cyanoacetic, and nitroacetic acids. The Journal of Organic Chemistry, 52(14), 2988-2995. [Link]

  • Fiaud, J. C., & Legros, J. Y. (1978). Asymmetric catalytic allylation of β-diketones or β-ketoesters with allylic ethers using a palladium-DIOP catalyst: A mechanistic study. Journal of Organometallic Chemistry, 144(3), 383-393. [Link]

  • Sodeoka, M., et al. (2019). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications, 10(1), 1-9. [Link]

  • Tsuji, J. (2004). Development of .BETA.-keto ester and malonate chemistry Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy Series B: Physical and Biological Sciences, 80(8), 349-364. [Link]

  • Wikipedia. Tsuji–Trost reaction. [Link]

  • Organic Syntheses. (2020). (R)- and (S)-2-Allylcyclohexanone. Org. Synth. 2020, 97, 79-96. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]

  • White, M. C. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Israel Journal of Chemistry, 51(3-4), 434-443. [Link]

  • Organic Chemistry Portal. Tsuji-Trost Reaction. [Link]

Sources

Transesterification of beta-keto esters with various alcohols.

Application Note: Precision Transesterification of -Keto Esters

From Zinc Clusters to Biocatalysis

Executive Summary & Challenge Profile

  • Thermodynamic Equilibrium: The reaction is reversible (

    
    ). High yields require the continuous, efficient removal of the leaving alcohol (methanol/ethanol).
    
  • Kinetic Instability: The

    
    -methylene protons are highly acidic (
    
    
    ). Traditional Bronsted base catalysts (e.g., NaOMe) often trigger side reactions such as decarboxylation , self-condensation , or alkylation . Acidic catalysts can lead to acetalization or hydrolysis.

This guide details three "field-proven" protocols that circumvent these issues using Chelation Control , Neutral Catalysis , and Enzymatic Promiscuity .

Mechanistic Insight: The Chelation Effect

Unlike simple esters,

Figure 1: Mechanistic Pathways & Selectivity[1][2]

Gcluster_0Path A: Traditional Base/Acidcluster_1Path B: Chelation Control (Zn/Ti)Substrateβ-Keto Ester(Methyl Acetoacetate)Intermed_AFree Enolate / Protonated CarbonylSubstrate->Intermed_A NaOMe or H+ ComplexMetal-ChelatedIntermediateSubstrate->Complex Zn4 Cluster / I2 SideProdSide Products:DecarboxylationSelf-CondensationIntermed_A->SideProd High T / Strong pH TSTetrahedralTransition StateComplex->TS + R-OH ProductTarget Ester(High Yield)TS->Product - MeOH

Caption: Path A shows instability under harsh conditions. Path B illustrates the stabilization provided by bidentate Lewis acids (Zn) or mild electrophiles (

Protocol 1: The "Gold Standard" – Zinc Cluster Catalysis

Best For: Sterically hindered alcohols, acid-sensitive substrates, and large-scale synthesis.

The tetranuclear zinc cluster,

Materials
  • Substrate: Methyl/Ethyl acetoacetate (1.0 equiv).

  • Nucleophile: Target Alcohol (1.0 - 1.2 equiv).

  • Catalyst:

    
     (0.5 - 5 mol%). Note: Can be prepared from Zn(OAc)2 and TFA or purchased.
    
  • Solvent: Toluene (anhydrous).

  • Equipment: Dean-Stark apparatus or Soxhlet extractor with 4Å molecular sieves.

Step-by-Step Methodology
  • Assembly: In a round-bottom flask equipped with a magnetic stir bar, charge the

    
    -keto ester (10 mmol) and the target alcohol (10-12 mmol).
    
  • Catalyst Addition: Add the Zinc cluster catalyst (0.05 mmol, 0.5 mol%).

  • Solvent & Trap: Add Toluene (30-50 mL). Attach a Dean-Stark trap filled with Toluene to continuously remove the azeotrope of Methanol/Toluene.

  • Reflux: Heat the mixture to reflux (

    
    C bath temp).
    
    • Checkpoint: The reaction is usually complete in 3–12 hours. Monitor by TLC (stain with KMnO4 or Anisaldehyde).

  • Work-up: Cool to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Note: Due to the high specificity of the catalyst, the crude is often

      
       pure.
      

Why it works: The cluster has a unique "double-metal" active site that activates the ester carbonyl while simultaneously activating the incoming alcohol, bridging them for reaction.

Protocol 2: The "Green & Mild" – Iodine Catalysis

Best For: Rapid screening, cost-sensitive processes, and metal-free requirements.

Molecular Iodine (


Materials
  • Catalyst: Molecular Iodine (

    
    ) (5 - 10 mol%).
    
  • Solvent: Toluene or Cyclohexane.[1]

Step-by-Step Methodology
  • Assembly: Mix

    
    -keto ester (5 mmol) and alcohol (5 mmol) in Toluene (20 mL).
    
  • Catalyst: Add Iodine (0.5 mmol, 10 mol%). The solution will turn dark violet/brown.

  • Reflux: Heat to reflux. Use a Dean-Stark trap or an open system with a stream of

    
     to drive off MeOH.
    
  • Quench: Once complete (TLC), cool the reaction. Wash the organic layer with dilute

    
     (sodium thiosulfate) solution to remove the iodine color.
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    

Caution: While mild,

Protocol 3: Biocatalytic Transesterification (CAL-B)

Best For: Chiral resolution, thermally unstable compounds, and highly functionalized pharma intermediates.

Immobilized Candida antarctica Lipase B (Novozym 435) is an industrial workhorse. It works under extremely mild conditions (

Kinetic Resolution
Materials
  • Catalyst: Novozym 435 (immobilized CAL-B).[3] Loading: 10-20% w/w relative to substrate.

  • Solvent: Hexane, Diisopropyl ether, or Solvent-free (if liquid).

  • Vacuum: A low vacuum (200-400 mbar) is crucial to pull off MeOH.

Step-by-Step Methodology
  • Assembly: In a round-bottom flask, mix the

    
    -keto ester (excess, e.g., 2-3 equiv if alcohol is the limiting reagent) and the alcohol.
    
  • Enzyme Addition: Add Novozym 435 beads.

  • Reaction: Heat to

    
    C. Apply continuous vacuum (rotary evaporator or vacuum pump with a bleed valve) to remove the volatile alcohol formed.
    
    • Note: Do not reflux. High heat denatures the enzyme.

  • Filtration: Filter off the enzyme beads (can be washed and reused 5-10 times).

  • Purification: Isolate the product via chromatography.

Comparative Data & Selection Guide

The following table summarizes the performance of these protocols based on literature precedents and internal validation standards.

FeatureZinc Cluster (

)
Iodine (

)
Enzymatic (CAL-B)
Reaction Temp

C

C

C
Typical Yield 90 - 99%80 - 95%70 - 90%
Steric Tolerance Excellent (Tertiary alcohols ok)GoodModerate (Primary/Secondary best)
Acid Sensitivity High ToleranceGood ToleranceExcellent Tolerance
Chiral Resolution NoNoYes (Kinetic Resolution)
Cost High (Catalyst prep)Very LowModerate (Reusable)
Figure 2: Protocol Decision Matrix

DecisionTreeStartStart: Choose ProtocolQ1Is the Alcohol Chiral & Needs Resolution?Start->Q1Q2Is the Substrate Thermally Unstable?Q1->Q2NoRes_EnzUse Protocol 3:CAL-B LipaseQ1->Res_EnzYesQ3Is the Alcohol Sterically Hindered (Tertiary)?Q2->Q3NoQ2->Res_EnzYes (<60°C)Res_ZnUse Protocol 1:Zinc ClusterQ3->Res_ZnYesRes_I2Use Protocol 2:Iodine (I2)Q3->Res_I2No (Primary/Sec)

Caption: Decision tree for selecting the optimal transesterification protocol based on substrate properties.

References
  • Zinc Cluster Catalysis: Iwasaki, T., Maegawa, Y., Hayashi, Y., Ohshima, T., & Mashima, K. (2008).[4] Transesterification of Various Methyl Esters Under Mild Conditions Catalyzed by Tetranuclear Zinc Cluster. The Journal of Organic Chemistry, 73(13), 5147–5150. Link

  • Iodine Catalysis: Chavan, S. P., Kale, R. R., Shivasankar, K., Chandake, S. I., & Benjamin, S. B. (2003).[4][5] A Simple and Efficient Method for Transesterification of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Ketoesters Catalysed by Iodine.[6] Synthesis, 2003(17), 2695–2698. Link
    
  • Enzymatic Method: Córdova, A., & Janda, K. D. (2001).

    
    -keto esters: a general and efficient method.[2] The Journal of Organic Chemistry, 66(6), 1906-1909. Link
    
  • Review of Methods: Taber, D. F. (2005). Preparation of Esters: The Otera Synthesis of (–)-Galbanolen. Organic Chemistry Highlights. Link

Troubleshooting & Optimization

Common side reactions in the synthesis of beta-keto esters and how to avoid them.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of β-Keto Esters

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to the synthesis of β-keto esters. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the common challenges encountered during these crucial synthetic transformations. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the specific issues you may face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in a Crossed Claisen Condensation Due to a Mixture of Products

Question: I'm attempting a crossed Claisen condensation between two different enolizable esters, but my yield of the desired product is very low, and I'm getting a complex mixture of products. What's going wrong?

Answer: This is a classic challenge in crossed Claisen condensations. When both esters possess α-hydrogens, they can act as both the nucleophile (enolate) and the electrophile, leading to a statistical mixture of up to four different products.[1][2][3] This significantly reduces the yield of your target compound.

Troubleshooting & Prevention:

  • Substrate Selection is Key: The most effective way to avoid this is to use one ester that is non-enolizable, meaning it lacks α-hydrogens.[1][2][4] Common examples of non-enolizable esters include:

    • Aromatic esters (e.g., benzoates)

    • Formates

    • Carbonates

    • Pivalates (esters of 2,2-dimethylpropanoic acid)

  • Control Stoichiometry: If you must use two enolizable esters, you can sometimes favor the desired reaction by using a significant excess of the ester you want to act as the electrophile.[1] However, this is often not ideal due to the potential for waste and purification challenges.

  • Use of a Strong, Non-Nucleophilic Base: For mixed Claisen condensations, a non-nucleophilic base like lithium diisopropylamide (LDA) can be employed.[5][6] LDA is a very strong base that can rapidly and quantitatively convert the desired enolizable ester into its enolate at low temperatures. This pre-formed enolate can then be added to the non-enolizable ester, providing much greater control over the reaction.

Experimental Protocol: Directed Crossed Claisen Condensation using LDA

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the enolizable ester in an anhydrous aprotic solvent (e.g., THF) and cool the solution to -78 °C.

  • Enolate Formation: Slowly add a solution of LDA (1.0 equivalent) to the cooled ester solution. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Condensation: Slowly add the non-enolizable ester (1.0-1.2 equivalents) to the enolate solution at -78 °C.

  • Quench: After the reaction is complete (monitored by TLC), quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature, and proceed with a standard aqueous workup and extraction.

Issue 2: My Reaction is Giving Me an Unexpected Ester Product (Transesterification)

Question: I'm running a Claisen condensation with ethyl acetate, using sodium methoxide as the base. My final product seems to be a methyl ester instead of the expected ethyl ester. Why is this happening?

Answer: You are observing a common side reaction called transesterification.[1][7] This occurs when the alkoxide base used in the reaction does not match the alkoxy group of your starting ester.[8] In your case, the methoxide is acting as a nucleophile and attacking the carbonyl of your ethyl ester, leading to the formation of methyl acetate.

Causality & Prevention:

The fundamental principle to avoid transesterification is to use an alkoxide base that corresponds to the alcohol portion of your starting ester.[1][7]

Starting EsterRecommended Alkoxide Base
Ethyl Ester (e.g., Ethyl Acetate)Sodium Ethoxide (NaOEt)
Methyl Ester (e.g., Methyl Propanoate)Sodium Methoxide (NaOMe)
tert-Butyl EsterPotassium tert-butoxide (KOtBu)

Workflow for Avoiding Transesterification:

G start Identify the alkoxy group of your starting ester ester_type Ester Type? start->ester_type naoet Use Sodium Ethoxide (NaOEt) as the base ester_type->naoet Ethyl Ester naome Use Sodium Methoxide (NaOMe) as the base ester_type->naome Methyl Ester kotbu Use Potassium tert-butoxide (KOtBu) as the base ester_type->kotbu tert-Butyl Ester other Use the corresponding sodium alkoxide ester_type->other Other end Prevent Transesterification naoet->end naome->end kotbu->end other->end

Caption: Base selection to prevent transesterification.

Issue 3: My Product is Decomposing During Workup (Hydrolysis and Decarboxylation)

Question: I believe my Claisen condensation was successful, but I'm losing a significant amount of my β-keto ester product during the aqueous workup and purification. What is causing this decomposition?

Answer: The product of a Claisen condensation, a β-keto ester, is susceptible to hydrolysis, especially under acidic or basic conditions, to form a β-keto acid.[1][9][10] This β-keto acid is often unstable and can readily undergo decarboxylation (loss of CO₂) upon heating to yield a ketone.[9][11][12]

Mechanism of Decomposition:

  • Hydrolysis: The ester group of the β-keto ester is hydrolyzed to a carboxylic acid.

  • Decarboxylation: The resulting β-keto acid readily loses CO₂ through a cyclic transition state, especially when heated, to form an enol, which then tautomerizes to the more stable ketone.[11][13]

Troubleshooting & Prevention:

  • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of both the starting material and the product.[14][15]

  • Low-Temperature Workup: Perform the acidic workup at low temperatures (e.g., 0 °C) to minimize the rate of hydrolysis.[1]

  • Avoid Strong Acids/Bases: Use a mild acid (e.g., dilute HCl or saturated NH₄Cl) for the neutralization step and avoid prolonged exposure to strong acids or bases during the workup and purification.[1]

  • Minimize Heat Exposure: Avoid excessive heating during solvent removal and purification. If distillation is required, perform it under reduced pressure to lower the boiling point.[16]

Recommended Workup Protocol to Minimize Decomposition:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a pre-chilled, dilute aqueous acid (e.g., 1 M HCl) to neutralize the reaction mixture to a pH of ~7.

  • Promptly extract the product into an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure at a low temperature.

Issue 4: Low Yield in an Intramolecular Reaction (Dieckmann Condensation)

Question: I'm attempting a Dieckmann condensation to form a cyclic β-keto ester, but my yield is disappointingly low. What factors are critical for the success of this intramolecular reaction?

Answer: The success of a Dieckmann condensation is highly dependent on the ring size being formed.[17][18]

  • Favorable Ring Sizes: The reaction is most effective for the formation of unstrained 5- and 6-membered rings.[1][2][17]

  • Unfavorable Ring Sizes:

    • Small Rings (3- or 4-membered): Formation of these rings is generally not feasible due to high ring strain.[1]

    • Medium to Large Rings (7-membered or greater): Yields are often low for these rings due to competing intermolecular condensation or dimerization.[1][17] In such cases, high-dilution conditions are often necessary to favor the intramolecular cyclization.

Troubleshooting & Prevention:

  • High-Dilution Conditions: For the synthesis of larger rings, performing the reaction at very low concentrations (high dilution) can favor the intramolecular reaction over the intermolecular side reactions. This is achieved by slowly adding the diester to a large volume of solvent containing the base.

  • Choice of Base and Solvent: Sterically hindered, non-nucleophilic bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) in aprotic solvents like THF can be beneficial, especially when trying to minimize side reactions.[17]

  • Thermodynamic Driving Force: The Dieckmann condensation, like the Claisen condensation, is driven by the final deprotonation of the product β-keto ester.[5][19] Ensure you are using a stoichiometric amount of base.

Decision Tree for Dieckmann Condensation:

G start Planning a Dieckmann Condensation ring_size Desired Ring Size? start->ring_size favorable 5- or 6-membered ring ring_size->favorable Yes unfavorable 3-, 4-, or >7-membered ring ring_size->unfavorable No standard_cond Proceed with standard conditions (e.g., NaOEt in EtOH) favorable->standard_cond reconsider Reconsider synthetic route or use high-dilution conditions for larger rings unfavorable->reconsider

Caption: Deciding on conditions for Dieckmann condensation.

References

  • Wikipedia. Claisen condensation. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]

  • International Journal of Applied Research. New approach of the synthesis of β-ketoesters. [Link]

  • ResearchGate. Optimization of the reaction conditions for Claisen-Schmidt condensation. [Link]

  • Fiveable. 3.5 Claisen condensation - Organic Chemistry II. [Link]

  • Chemistry Stack Exchange. Base used in Claisen Condensation. [Link]

  • PMC. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]

  • RSC Publishing. Recent advances in the transesterification of β-keto esters. [Link]

  • LibreTexts. CX7b. Enolates: Decarboxylation - Reactivity: substitution at carboxyl. [Link]

  • University of Wisconsin-Madison. Chapter 21: Ester Enolates. [Link]

  • NROChemistry. Claisen Condensation Mechanism. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Organic Syntheses. Formation of γ-‐Keto Esters from β. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • ResearchGate. Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis.... [Link]

  • NROChemistry. Claisen Condensation: Mechanism & Examples. [Link]

  • Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]

  • ChemTalk. Claisen Condensation. [Link]

  • Online Chemistry Notes. Claisen condensation reaction - Examples and Mechanism. [Link]

  • YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • KPU Pressbooks. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II. [Link]

  • PMC. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • ResearchGate. How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • ResearchGate. (PDF) Mastering β-keto esters. [Link]

  • Organic Chemistry Tutor. Dieckmann Condensation. [Link]

  • Aakash Institute. Claisen Condensation in Chemistry. [Link]

  • Chemistry LibreTexts. 23.9: The Claisen Condensation Reactions of Esters. [Link]

  • Physics Wallah. Reaction and Mechanism of Dieckmann reaction. [Link]

  • JoVE. Video: Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

  • Organic Reactions. The Dieckmann Condensation. [Link]

  • ResearchGate. (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. [Link]

Sources

Technical Support Center: Optimizing the Claisen Condensation of Aromatic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Claisen condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting the crossed Claisen condensation between aromatic ketones and esters to synthesize valuable β-dicarbonyl compounds.

Section 1: Foundational Principles of the Aromatic Ketone Claisen Condensation

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction.[1][2] The specific variant involving an aromatic ketone and an ester is a type of "crossed" or "mixed" Claisen condensation, which yields a β-diketone.[3][4] This reaction is of paramount importance as β-diketones are versatile precursors in the synthesis of pharmaceuticals and other complex organic molecules.[5]

The reaction's success hinges on the selective formation of an enolate from the aromatic ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[6]

The Core Mechanism

The reaction proceeds through several key steps, all of which are in equilibrium until the final, irreversible deprotonation.

  • Enolate Formation: A strong base abstracts an acidic α-proton from the aromatic ketone to form a resonance-stabilized enolate. Aromatic ketones are typically more acidic than esters, which favors their selective deprotonation.[6]

  • Nucleophilic Attack: The ketone enolate attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.[2]

  • Elimination: This intermediate collapses, expelling the alkoxide group (-OR') from the ester, which is a good leaving group, to form the β-diketone product.[7][8]

  • Driving the Reaction Forward: The newly formed β-diketone is significantly more acidic than the starting ketone. The alkoxide base present in the reaction mixture deprotonates it, forming a highly stable, resonance-stabilized enolate anion. This final acid-base step is thermodynamically favorable and serves as the driving force for the entire reaction sequence.[7][8][9]

  • Acidic Workup: A final acidic workup is required to neutralize the base and protonate the enolate to yield the final β-diketone product.[1][4]

Claisen_Mechanism Reactants Aromatic Ketone + Ester Enolate Ketone Enolate Reactants->Enolate + Base - H-Base⁺ Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral + Ester Diketone β-Diketone Product Tetrahedral->Diketone - Alkoxide FinalEnolate Resonance-Stabilized β-Diketone Enolate (Thermodynamic Sink) Diketone->FinalEnolate + Base (Driving Force) FinalProduct Final β-Diketone (after workup) FinalEnolate->FinalProduct + H₃O⁺ (Workup)

Sources

Challenges in the purification of polar beta-keto esters.

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Purification Strategies for Polar


-Keto Esters

Introduction: The "Chameleon" Challenge


-keto esters (e.g., ethyl acetoacetate derivatives) present a unique purification paradox. They possess dual reactivity due to keto-enol tautomerism , and their 

-protons are significantly acidic (

).

In standard purification workflows, these properties manifest as:

  • Silica Streaking: The acidic enol form binds irreversibly to acidic silanols on silica gel.

  • Thermal Decomposition: High-temperature distillation triggers decarboxylation.

  • False Impurity Signals: NMR spectra often show "double" peaks (keto vs. enol), leading researchers to over-purify clean material.

This guide provides self-validating protocols to overcome these specific failure modes.

Module 1: Diagnostic & Detection

Before purification, confirm the nature of your "impurity."


-keto esters exist in equilibrium. In non-polar solvents (

), the enol form is stabilized by intramolecular hydrogen bonding.

The "False Positive" Check:

  • NMR: Do not discard fractions simply because you see two sets of multiplets. Calculate the integration ratio. If the ratio changes with solvent polarity (e.g.,

    
     vs. 
    
    
    
    ), it is tautomerism, not impurity.
  • TLC Visualization: Standard UV (254 nm) works, but is non-specific. Use Ferric Chloride (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    )  stain.[1]
    
    • Reaction:

      
       coordinates with the enol oxygen, producing a deep violet/red  complex.
      
    • Specificity: Simple esters and ketones will not stain violet; only the

      
      -dicarbonyl system will.
      

Module 2: Chromatography Solutions (The "Anti-Streak" Protocol)

Problem: Broad, tailing spots on TLC and poor separation on columns. Root Cause: The acidic silanol groups (


) on silica gel protonate/bind the polar enol form.
Protocol A: Buffered Silica Chromatography

Standard silica is too acidic. You must neutralize the stationary phase.

  • Mobile Phase Prep: Add 1% Triethylamine (TEA) to your hexane/ethyl acetate mobile phase.

  • Column Pre-treatment: Flush the column with 2 column volumes (CV) of the TEA-doped solvent before loading the sample.

  • Elution: Run the column. The TEA blocks the active silanol sites.

    • Note: TEA has a high boiling point. Rotavap fractions thoroughly, or wash the combined organic fractions with dilute citric acid (pH 5) to remove residual TEA if the product is acid-stable.

Protocol B: Neutral Alumina

If the compound is sensitive to base (TEA), switch the stationary phase entirely.

  • Material: Aluminum Oxide (Neutral), Brockmann Grade III.

  • Benefit: Alumina is less acidic than silica and prevents the "streaking" caused by proton exchange.

Module 3: Chemical Purification (The Copper Chelation Method)

Context: This is the "gold standard" for high-purity isolation without chromatography or high heat. It exploits the ability of


-keto esters to form stable, solid complexes with copper(II).

Mechanism:



Step-by-Step Protocol:
  • Chelation:

    • Dissolve crude mixture in a minimal amount of Methanol or Ethanol.

    • Add a saturated aqueous solution of Copper(II) Acetate (

      
      ).
      
    • Shake/stir vigorously. A blue/green precipitate (the copper chelate) should form immediately.

  • Filtration (The Purification Step):

    • Filter the solid.[2]

    • Wash the solid with cold water and then cold ethanol.

    • Why? Impurities (starting materials, decarboxylated byproducts) stay in the filtrate. The solid is your sequestered product.

  • Regeneration:

    • Suspend the solid chelate in diethyl ether or ethyl acetate.

    • Add 10% Sulfuric Acid (

      
      )  or dilute HCl and shake in a separatory funnel until the blue solid disappears.
      
    • The organic layer now contains the pure

      
      -keto ester; the aqueous layer holds the copper salts.
      
  • Workup:

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      

CopperChelation Start Crude Mixture (Liquid/Oil) AddCu Add Sat. Cu(OAc)2 (aq) Start->AddCu FormSolid Precipitate Forms (Blue/Green Solid) AddCu->FormSolid Filter Filter & Wash (Cold EtOH) FormSolid->Filter Filtrate Filtrate (Discard Impurities) Filter->Filtrate Solid Solid Chelate (Sequestered Product) Filter->Solid Regen Biphasic Hydrolysis (Ether + 10% H2SO4) Solid->Regen Sep Phase Separation Regen->Sep AqLayer Aqueous Layer (Copper Salts) Sep->AqLayer OrgLayer Organic Layer (Pure Beta-Keto Ester) Sep->OrgLayer

Figure 1: Copper Chelation Workflow. This method chemically sequesters the product, washing away non-chelating impurities.

Module 4: Thermal Instability & Distillation

Problem: Product loss during distillation due to decarboxylation. Mechanism: Heating


-keto esters (especially in the presence of moisture/acid) promotes the loss of 

.


Troubleshooting Table: Distillation Parameters

ParameterRecommendationScientific Rationale
Apparatus Kugelrohr or Wiped FilmMinimizes "residence time" of the molecule in the hot zone.
Pressure < 0.5 mmHg Drastically lowers boiling point (BP). Every halving of pressure drops BP by ~10-15°C.
Bath Temp Keep < 100°C Decarboxylation kinetics accelerate significantly above 120°C [1].
Glassware Base-washedAcidic residues on glass can catalyze decomposition. Wash receiver with

soln.

Frequently Asked Questions (FAQ)

Q1: My product is an oil, but the literature says it should be a solid. Is it impure?

  • Answer: Not necessarily.

    
    -keto esters are notorious for "supercooling" (staying liquid below their melting point) due to keto-enol impurities preventing crystal lattice formation.
    
  • Fix: Try the Copper Chelation method (Module 3) to isolate the solid, or seed the oil with a tiny crystal if available.

Q2: Can I use Potassium Permanganate (


) to stain? 
  • Answer: Yes, but it is non-specific. It will stain any oxidizable group.[3] For specific identification of the

    
    -keto functionality, Ferric Chloride  is the definitive test.
    

Q3: I see decomposition when I use Sodium Hydride (NaH) to alkylate. Why?

  • Answer: Strong bases can cause "Retro-Claisen" condensation, cleaving the molecule.

  • Fix: Ensure the reaction is kept at 0°C or lower during deprotonation. Do not let the enolate sit for hours before adding the electrophile.

References

  • Decarboxylation Kinetics: Logue, M. W. (1974).

    
    -keto esters. Journal of Organic Chemistry. Link (General principle citation).
    
  • Acidity Data: Evans, D. A. (2005).[4] pKa's of Inorganic and Oxo-Acids. Harvard University. Link

  • Purification Methods: Armarego, W. L. F., & Chai, C. L. L. (2013).[5] Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. Link

  • Copper Chelation: Benary, E. (1909).
  • TLC Visualization: Merck KGaA. TLC Visualization Reagents. Link

Sources

Preventing hydrolysis and decarboxylation of beta-keto esters during workup.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Beta-keto esters are synthetically versatile but notoriously fragile. Users frequently report "disappearing product" or "unexpected ketone formation" during workup. This degradation is driven by two coupled events: hydrolysis of the ester to the


-keto acid, followed by rapid, thermally-induced decarboxylation .

This guide provides a mechanistic breakdown, a "Gold Standard" isolation protocol, and a troubleshooting FAQ to ensure the integrity of your beta-keto ester intermediates.

Module 1: The Mechanistic "Death Loop"

To prevent degradation, you must understand the enemy. Unlike typical esters,


-keto esters possess a carbonyl group at the 

-position.[1] If the ester hydrolyzes to the acid, this

-carbonyl facilitates a concerted, cyclic mechanism that ejects carbon dioxide.[1]

The Critical Insight: The


-keto ester is relatively stable.[2] The 

-keto acid is a ticking time bomb. Your primary goal is to prevent hydrolysis . If hydrolysis occurs, the subsequent decarboxylation is often inevitable at room temperature.

DecarboxylationMechanism Ester Beta-Keto Ester (R-CO-CH2-COOR') Hydrolysis Hydrolysis (Acid/Base + H2O) Ester->Hydrolysis Step 1: Trigger Acid Beta-Keto Acid (R-CO-CH2-COOH) Hydrolysis->Acid Formation TS 6-Membered Transition State Acid->TS Step 2: Heat/RT Product Ketone + CO2 (Irreversible Loss) TS->Product -CO2

Figure 1: The degradation pathway.[3] Note that Step 2 (Decarboxylation) proceeds through a cyclic transition state that is energetically accessible even at mild temperatures once the acid is formed.

Module 2: Critical Workup Parameters

The following parameters are non-negotiable for maintaining stability.

pH Control (The Danger Zone)
  • High pH (>10): Rapid saponification converts the ester to the carboxylate. Upon acidification, this becomes the unstable free acid.

  • Low pH (<3): Acid-catalyzed hydrolysis occurs.

  • Target pH: 5.0 – 7.0 . You want the molecule in its neutral keto-ester form, not the enolate (water-soluble) and not the hydrolyzed acid.

Temperature Management
  • Reaction: Often requires heat (reflux), but the product (if hydrolyzed) cannot withstand it.

  • Evaporation: Never exceed 30°C on the rotary evaporator water bath. Use high vacuum to compensate for the lower temperature.

Quenching Strategy
  • Never dump a reaction mixture into strong acid (e.g., 1M HCl) if you can avoid it. This creates local pockets of low pH that catalyze hydrolysis.

  • Always use buffered quenching agents.

Module 3: The "Gold Standard" Isolation Protocol

This protocol is designed to minimize exposure to water and heat.

Reagents:

  • Saturated Ammonium Chloride (

    
    ) or 10% Acetic Acid (
    
    
    
    ).
  • Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    
  • Brine (Saturated NaCl).

  • Magnesium Sulfate (

    
    ).
    

Step-by-Step Workflow:

  • Cool Down: Cool the reaction mixture to 0°C (ice bath) before quenching.

  • Buffered Quench:

    • If Basic (Enolate): Add saturated

      
       solution slowly. This buffers the pH to ~9 initially, then ~7. Avoid strong mineral acids like HCl unless strictly necessary for solubility.
      
    • If Acidic:[3][4][5][6][7] Neutralize with Saturated

      
      carefully (watch for 
      
      
      
      evolution) until pH is neutral.
  • Rapid Extraction:

    • Immediately extract into a cold organic solvent (EtOAc is preferred for polarity; Ether is good for volatility).

    • Do not let the layers sit. Separate immediately.

  • The "Dry" Wash:

    • Wash the organic layer once with brine. This pulls excess water out of the organic phase, halting hydrolysis.

  • Drying:

    • Dry over anhydrous

      
       for 10 minutes. Filter.
      
  • Cold Concentration:

    • Set rotovap bath to 25°C .

    • Use full vacuum.

    • Pro-Tip: If the product is high-boiling, consider leaving a small amount of solvent rather than heating to dryness, or switch to a high-vacuum manifold (Schlenk line) to remove the last traces of solvent without heat.

Module 4: Troubleshooting & FAQs

Q1: I used NaOH for my Claisen condensation, and my yield is 10%. Where did it go? A: You likely hydrolyzed your ester during the workup.[8] When you use a strong base like NaOH, you form the enolate. If you quench with strong acid (HCl) and the mixture gets warm, you generate the


-keto acid, which decarboxylates.
  • Fix: Use a non-nucleophilic base (like NaH or LDA) if possible.[9] If using alkoxides, quench with acetic acid (stoichiometric amount) before adding water. This protonates the enolate to the neutral ester in the organic phase, avoiding the aqueous saponification risk.

Q2: Can I distill my


-keto ester to purify it? 
A:  Only under high vacuum  (< 1 mmHg).
  • Reasoning: Atmospheric distillation requires temperatures that will almost certainly trigger decarboxylation or polymerization.

  • Alternative: Use flash column chromatography. Note that silica gel is slightly acidic; add 1% triethylamine to your eluent to buffer the column and prevent on-column hydrolysis/degradation.

Q3: My compound decomposes in the NMR tube. A:


 (Chloroform-d) is often acidic due to DCl formation over time.
  • Fix: Filter your

    
     through basic alumina before use, or use 
    
    
    
    (Benzene-d6) which is non-acidic and often provides better peak separation for carbonyl compounds.

Q4: What is "Krapcho Decarboxylation" and am I accidentally doing it? A: Krapcho decarboxylation uses halide salts (LiCl, NaCl) in polar aprotic solvents (DMSO, DMF) at high heat to intentionally remove ester groups [1].

  • Risk: If your workup involves extracting a DMF reaction mixture with brine (NaCl) and you heat it to remove the DMF, you might inadvertently replicate these conditions.

  • Fix: Wash away DMF/DMSO with water thoroughly (5x) during extraction so you don't have to heat the residue to remove the solvent.

Comparison of Quenching Agents

AgentAcidity (pKa)Risk LevelRecommended Use
HCl (1M) -7High Avoid if possible. Promotes rapid acid hydrolysis.
Acetic Acid 4.76Low Excellent for protonating enolates in organic media.
Ammonium Chloride 9.24Very Low The standard for quenching basic reactions. Buffers gently.
Potassium Bisulfate 1.99Medium Use only if pH < 4 is strictly required for phase transfer.

References

  • Krapcho Decarboxylation Mechanism & Conditions Title: Krapcho Decarboxylation Source: Organic Chemistry Portal URL:[Link]

  • Beta-Keto Ester Stability and Workup Title: Acetoacetic Ester Synthesis (Mechanism and Hydrolysis) Source: LibreTexts Chemistry URL:[Link]

  • Mild Synthesis and Handling Title: Mild and High-Yielding Synthesis of β-Keto Esters Source: Organic Chemistry Portal (Synthesis 2010) URL:[Link]

  • Practical Workup Protocols Title: Reduction of Beta-Keto Esters (Example of isolation conditions) Source: Organic Syntheses, Coll. Vol. 8, p.192 (1993) URL:[Link]

Sources

Technical Support Center: Managing Keto-Enol Tautomerism for Consistent Reaction Outcomes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing keto-enol tautomerism. This resource is designed to help you troubleshoot common experimental issues and ensure consistent, predictable reaction outcomes by controlling tautomeric equilibria.

Introduction: The Dual Nature of Carbonyl Compounds

Keto-enol tautomerism, the equilibrium between a carbonyl compound (keto form) and its corresponding vinyl alcohol (enol form), is a fundamental concept in organic chemistry.[1][2][3] While often depicted as a simple equilibrium, the presence of these two interconverting isomers can be a significant source of experimental variability, leading to inconsistent reaction yields, unexpected side products, and challenges in purification and characterization.[4][5] This guide provides practical, field-proven insights to help you understand, control, and even leverage keto-enol tautomerism in your work.

Frequently Asked Questions (FAQs)

Q1: I'm observing inconsistent yields in my reaction involving a ketone. Could keto-enol tautomerism be the culprit?

A1: Absolutely. Inconsistent yields are a classic sign of an uncontrolled keto-enol equilibrium. The keto and enol tautomers have different chemical properties and reactivity.[1][2] The keto form is electrophilic at the carbonyl carbon, while the enol form is nucleophilic at the α-carbon.[1] If your reaction is intended to proceed through one of these pathways, the presence of the other tautomer can lead to competing reactions or a lower concentration of the desired reactive species, thus affecting your yield.

The position of the keto-enol equilibrium is highly sensitive to various factors, including the solvent, temperature, pH, and even the concentration of your reactants.[6] Minor, unintentional variations in these conditions from one experiment to the next can shift the equilibrium, leading to fluctuating amounts of the reactive tautomer and, consequently, inconsistent product yields.

Q2: My reaction is producing an unexpected byproduct. How can I determine if it's related to tautomerism?

A2: The formation of unexpected byproducts is another common issue arising from tautomerism. For example, if you are performing an α-halogenation of a ketone under acidic conditions, the reaction proceeds through the enol intermediate.[1][7] If the enolization is not well-controlled, you might get a mixture of mono- and poly-halogenated products.

To investigate if a byproduct is tautomer-related, consider the following:

  • Analyze the byproduct's structure: Does it suggest a reaction pathway originating from the enol form (e.g., substitution at the α-carbon) when you expected a reaction at the carbonyl (keto form), or vice-versa?

  • Vary reaction conditions known to influence tautomerism: Deliberately change the solvent polarity or the pH (if your reaction tolerates it) and monitor the effect on the ratio of your desired product to the byproduct. A significant change suggests that the tautomeric equilibrium is playing a role.

  • Spectroscopic analysis: Use techniques like NMR spectroscopy to analyze the starting material under your reaction conditions (without the other reagents, if possible) to determine the predominant tautomeric form.[8][9]

Q3: What are the key factors that I can manipulate to control the keto-enol equilibrium?

A3: You have several levers to pull to shift the keto-enol equilibrium in your favor. Here are the most critical factors:

  • Solvent: This is often the most straightforward parameter to adjust. Nonpolar, aprotic solvents tend to favor the enol form, especially if intramolecular hydrogen bonding can occur.[1][10] Polar, protic solvents can stabilize the more polar keto form and disrupt intramolecular hydrogen bonds in the enol, thus favoring the keto form.[10]

  • Temperature: Temperature can influence the equilibrium position.[6] While the effect can be system-dependent, higher temperatures generally favor the less stable tautomer.

  • pH (Acid/Base Catalysis): Both acid and base catalyze the interconversion between keto and enol forms, so controlling the pH is crucial.[7][11][12] Acid catalysis proceeds via protonation of the carbonyl oxygen, while base catalysis involves deprotonation of the α-carbon to form an enolate.[7][11][12] The choice of catalyst can influence the rate of equilibration and potentially the selectivity of subsequent reactions.

  • Structural Modifications (Substituent Effects): Electron-withdrawing groups near the carbonyl can increase the acidity of the α-protons and stabilize the enol form. Conjugation and the potential for aromaticity in the enol form can dramatically shift the equilibrium towards the enol.[1]

Below is a table summarizing the general effects of solvents on the percentage of the enol tautomer for acetylacetone, a classic example of a β-dicarbonyl compound where the enol form is significantly populated.

SolventDielectric Constant (ε)% Enol Tautomer
Hexane1.992
Carbon Tetrachloride2.282
Benzene2.386
Diethyl Ether4.379
Chloroform4.860
Acetone20.746
Dimethyl Sulfoxide (DMSO)46.720
Water80.115

Data compiled from various sources for illustrative purposes.

Troubleshooting Guides

Problem 1: My reaction is not going to completion, and I suspect the desired tautomer is not sufficiently populated.

Solution Workflow:

  • Quantify the Tautomeric Ratio: Before making changes, you need to know your baseline. Use ¹H NMR spectroscopy to determine the keto-enol ratio of your starting material in the reaction solvent.[8][9]

  • Solvent Screening: If the desired tautomer is the minor component, perform a solvent screen. If you need to favor the enol, try nonpolar, aprotic solvents like hexane, toluene, or carbon tetrachloride.[1] To favor the keto form, use polar solvents like water, methanol, or DMSO.[10]

  • Catalyst Optimization: If your reaction allows, introduce a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid) or base (e.g., triethylamine) to accelerate the equilibration. This can ensure that even if the desired tautomer is consumed, the equilibrium will rapidly replenish it.[7][11]

  • Temperature Adjustment: Investigate the effect of temperature on the equilibrium. Run small-scale experiments at different temperatures to see if you can shift the equilibrium favorably.[6]

Experimental Protocol: Quantifying Keto-Enol Ratio by ¹H NMR
  • Sample Preparation: Dissolve a known amount of your carbonyl compound in the deuterated solvent of interest to a concentration similar to that used in your reaction.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) to allow for full relaxation of all protons for accurate integration.

  • Signal Identification: Identify distinct signals corresponding to the keto and enol tautomers. For example, the α-protons and any vinylic or hydroxyl protons of the enol will have characteristic chemical shifts.

  • Integration and Calculation: Integrate a non-exchangeable proton signal for each tautomer that is well-resolved. The percentage of each tautomer can be calculated from the relative integrals.

G cluster_workflow Workflow for Addressing Low Tautomer Population Start Start Quantify Ratio Quantify Tautomeric Ratio (¹H NMR) Start->Quantify Ratio Solvent Screen Perform Solvent Screening Quantify Ratio->Solvent Screen Catalyst Opt Optimize Acid/Base Catalyst Solvent Screen->Catalyst Opt Temp Adjust Adjust Reaction Temperature Catalyst Opt->Temp Adjust End End Temp Adjust->End

Caption: Workflow for troubleshooting low population of a desired tautomer.

Problem 2: I need to perform a reaction selectively on the enol tautomer, but the keto form is dominant.

Solution: Trapping the Enol as an Enolate or Silyl Enol Ether

When the desired tautomer is present in very low concentrations, one effective strategy is to "trap" it in a more stable, yet reactive form.

  • Enolate Formation (Base-Mediated): By using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), you can quantitatively deprotonate the ketone to form the enolate.[7] This enolate is a potent nucleophile at the α-carbon and can be used in subsequent reactions. This approach allows you to control the regioselectivity of enolate formation through kinetic versus thermodynamic control.[13][14][15]

  • Silyl Enol Ether Formation (Acid-Catalyzed): In the presence of a trialkylsilyl halide (e.g., TMSCl) and a weak base (e.g., triethylamine), the enol tautomer can be trapped as a stable silyl enol ether. These are excellent nucleophiles for a variety of reactions, including Mukaiyama aldol additions.

Experimental Protocol: Trapping an Enol as a Silyl Enol Ether
  • Reaction Setup: To a solution of the ketone in a suitable aprotic solvent (e.g., DMF or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equivalents).

  • Trapping Reagent Addition: Add trimethylsilyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting ketone is consumed, as monitored by TLC or GC-MS.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify the silyl enol ether by distillation or column chromatography.

G cluster_mechanism Acid and Base Catalyzed Tautomerization cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Keto_A Keto Form Protonated_Keto Protonated Carbonyl (Oxonium Ion) Keto_A->Protonated_Keto + H⁺ Enol_A Enol Form Protonated_Keto->Enol_A - H⁺ Keto_B Keto Form Enolate Enolate Anion Keto_B->Enolate - H⁺ Enol_B Enol Form Enolate->Enol_B + H⁺

Caption: Mechanisms of acid- and base-catalyzed keto-enol tautomerism.

Problem 3: My drug candidate shows variable bioactivity, and I suspect it's due to tautomerism.

A3: This is a critical issue in drug development, as different tautomers can have distinct pharmacological profiles, including binding affinities, metabolic stability, and toxicity.[4][5][16] The tautomeric form present in the solid state may not be the same as the one that exists in the physiological environment of the body.[6]

Troubleshooting and Characterization Strategy:

  • Characterize Tautomeric Forms in Different Environments:

    • Solid State: Use X-ray crystallography to determine the dominant tautomer in the solid form.

    • In Solution: Employ NMR and UV-Vis spectroscopy to study the tautomeric equilibrium in various solvents that mimic physiological environments (e.g., water, DMSO, octanol).[6][17]

  • Computational Modeling: Use DFT calculations to estimate the relative stabilities of the tautomers in different solvent environments to complement your experimental data.

  • Isolate or Synthesize Pure Tautomers (if possible): In some cases, it may be possible to isolate a single tautomer or synthesize a derivative that is "locked" in one tautomeric form. This can be invaluable for definitively determining the bioactive tautomer.

  • Correlate Bioactivity with Tautomer Ratios: If you can't isolate the tautomers, correlate the observed bioactivity in different assay conditions with the spectroscopically determined tautomer ratios under those same conditions.

The case of Favipiravir, an antiviral drug, illustrates this point well. Its enol form is more stable in many organic solvents, but the equilibrium shifts towards the keto form in the presence of water.[4] Understanding this behavior is crucial for predicting its action in the body.[4]

Conclusion

Managing keto-enol tautomerism is not about eliminating it, but rather understanding and controlling it to achieve desired reaction outcomes. By systematically evaluating the factors that influence the tautomeric equilibrium and employing appropriate analytical and synthetic strategies, you can transform this potential source of inconsistency into a powerful tool for chemical synthesis and drug discovery.

References

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. [Link]

  • Chemistry Steps. (2024, February 7). Keto Enol Tautomerization. [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]

  • Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. [Link]

  • de Oliveira, A. P. A., Wegermann, C. A., & da Costa Ferreira, A. M. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology, 2. [Link]

  • askIITians. (2014, November 16). Explain in detail about the factors affecting keto enol tautomerism. [Link]

  • Laurella, S. L., Colasurdo, D. D., Ruiz, D. L., & Allegretti, P. E. (2015). Solvent effect in keto-enol tautomerism for a polymerizable β-ketonitrile monomer. Spectroscopy and theoretical study. Journal of Molecular Structure, 1081, 375-380.
  • Fiveable. (2025, September 15). Thermodynamic control Definition - Organic Chemistry II Key Term. [Link]

  • JoVE. (2025, May 22). Video: Keto–Enol Tautomerism: Mechanism. [Link]

  • OpenStax. (2023, September 20). 22.1 Keto–Enol Tautomerism. In Organic Chemistry. [Link]

  • MarketScale. (2025, July 29). Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]

  • Ishida, T., Hirata, F., & Kato, S. (2001). Molecular Theory of Solvent Effect on Keto−Enol Tautomers of Formamide in Aprotic Solvents: RISM-SCF Approach. The Journal of Physical Chemistry B, 105(4), 855-862.
  • de Oliveira, A. P. A., Wegermann, C. A., & da Costa Ferreira, A. M. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology, 2. [Link]

  • Zahedi-Tabrizi, M., & Tayyari, S. F. (2014). Theoretical investigation of solvent effect on the keto–enol tautomerization of pentane-2,4-dione and a comparison between experimental data and theoretical calculations. Canadian Journal of Chemistry, 92(10), 941-950.
  • Hill, N. J., & Barrows, S. E. (2013). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
  • Chemistry Stack Exchange. (2015, December 5). Which factors determine the keto:enol ratio for aldehydes, ketones, and 1,3-dicarbonyl compounds?[Link]

  • Li, Y., et al. (2018). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Chemical Science, 9(37), 7356-7362.
  • Kulkarni, S. A. (2017). What impact does tautomerism have on drug discovery and development? Pharmaceutical Medicine, 31(4), 223-226.
  • de Oliveira, A. P. A., Wegermann, C. A., & da Costa Ferreira, A. M. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology, 2. [Link]

  • Li, Y., et al. (2018). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Chemical Science, 9(37), 7356-7362.
  • Ryabova, A. V., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 963-967.
  • Fiveable. (2025, August 15). Keto-enol tautomerism | Organic Chemistry II Class Notes. [Link]

  • Unge, M., Pitois, C., & Hedenqvist, M. S. (2024). Trapping Activated Tautomerism of Acetophenone in Polyethylene.
  • Wang, Y., et al. (2025). Keto-enol tautomerism as dynamic electron/hole traps promote charge carrier separation for hydrogen peroxide photosynthesis.
  • Wang, Y., et al. (2024). Keto-enol tautomerism as transformative electron/hole traps to promote charge carrier separation for record-high H2O2 photosynthesis in real world.
  • El-Shishtawy, R. M., & Al-Amshany, Z. M. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Advances, 5(10), 7115-7134.
  • Ghorai, S., et al. (2011). Spectroscopic Evidence of Keto-Enol Tautomerism in Deliquesced Malonic Acid Particles. The Journal of Physical Chemistry A, 115(34), 9548-9557.
  • Nanalysis. (2019, May 30). What's the 'ism' of today? Keto-Enol Tautomerism. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]

  • Jensen, W. B. (2009). Kinetic versus Thermodynamic Control.
  • Chemistry LibreTexts. (2023, August 5). 3.6: Keto-Enol Tautomerism. [Link]

  • Ryabova, A. V., et al. (2019). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv.
  • BYJU'S. (n.d.). Tautomerism Example. [Link]

  • Deneva, V., et al. (2015). UV-vis, NMR and FT-IR spectra of tautomers of vitamin C. Experimental and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 123-131.
  • Katritzky, A. R., et al. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design, 23(10), 661-665.
  • Laurella, S. L., Colasurdo, D. D., Ruiz, D. L., & Allegretti, P. E. (2017). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. In Applications of NMR Spectroscopy (Vol. 6, pp. 1-45). Bentham Science Publishers.
  • Zahedi-Tabrizi, M., & Tayyari, S. F. (2014). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Journal of the Chinese Chemical Society, 61(10), 1107-1116.
  • Wernet, P., et al. (2015). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 6(6), 1147-1151.
  • University of Cambridge. (2017).

Sources

Impact of solvent choice on the selectivity of beta-keto ester alkylation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Topic: Optimization of Selectivity in


-Keto Ester Alkylation.
Ticket ID:  CHEM-SUP-8821
Responder:  Dr. A. Vance, Senior Application Scientist.

Introduction: The Solvent as a Reagent

In the alkylation of


-keto esters (e.g., ethyl acetoacetate), the solvent is not merely a medium; it is a chemical participant that dictates the position of the metal cation, the aggregation state of the enolate, and ultimately, the chemoselectivity (

- vs.

-alkylation) and degree of substitution (mono- vs. dialkylation).

This guide addresses the two most common failure modes reported by our users:

  • Regioselectivity Failure: Formation of enol ethers (

    
    -alkylation) instead of the desired 
    
    
    
    -alkylated product.
  • Polyalkylation: Inability to stop at the mono-alkylated stage.

Module 1: Controlling C- vs. O-Selectivity

The Core Mechanism

The


-keto ester enolate is an ambident nucleophile .[1] The negative charge is delocalized over the 

-carbon and the carbonyl oxygens.[2][3]
  • Oxygen (Hard Nucleophile): High charge density. Favored by hard electrophiles and "naked" anions.

  • Carbon (Soft Nucleophile): Lower charge density, orbital-controlled. Favored by soft electrophiles and contact ion pairs.

User Question:

"I am alkylating ethyl acetoacetate with an alkyl halide. Why is my GC-MS showing significant amounts of O-alkylated enol ether, and how do I stop it?"

Technical Diagnosis:

You are likely using a polar aprotic solvent (DMSO, DMF, DMAc) or a sequestering agent (Crown ether, HMPA) that effectively solvates the metal cation (


, 

,

).

The Causality Chain:

  • Polar aprotic solvents bind the metal cation strongly.

  • This separates the cation from the enolate anion (Solvent-Separated Ion Pair - SSIP).

  • The "naked" enolate oxygen becomes highly nucleophilic.

  • The reaction shifts toward the "Hard" center (Oxygen), especially if the alkyl halide is not extremely "Soft" (e.g., using chlorides vs. iodides).

Troubleshooting Protocol
VariableRecommendation for C-SelectivityMechanism
Solvent Switch to Non-Polar / Low Polarity (THF, Toluene, DME)Promotes Contact Ion Pairs (CIP) . The cation remains coordinated to the enolate oxygen, shielding it and forcing the electrophile to attack the carbon.
Cation Use Lithium (

)

has a high charge density and coordinates tightly to the carbonyl oxygens, effectively blocking the

-site.
Additive Avoid HMPA/DMPU These scavenge cations. If you must use them for rate acceleration, titrate carefully.
Visualization: Ion Pairing & Selectivity

IonPairing cluster_0 Scenario A: Polar Aprotic (DMSO/DMF) cluster_1 Scenario B: Non-Polar (THF/Toluene) SolventA Solvent Shell (DMSO) CationA Metal Cation (Separated) SolventA->CationA Strong Solvation EnolateA Naked Enolate (High O-Nucleophilicity) CationA->EnolateA Weak Interaction ProductA O-Alkylation (Enol Ether) EnolateA->ProductA Hard Attack CationB Metal Cation (Bound) EnolateB Contact Ion Pair (O-Shielded) CationB->EnolateB Tight Coordination ProductB C-Alkylation (Desired) EnolateB->ProductB Soft Attack

Figure 1: Impact of solvent-cation interaction on nucleophilic site availability.

Module 2: Preventing Dialkylation (Polyalkylation)

User Question:

"I am using 1.0 equivalent of base and 1.0 equivalent of alkyl halide, but I get a mixture of Starting Material (20%), Mono-alkyl (60%), and Di-alkyl (20%). How do I get >90% Mono?"

Technical Diagnosis:

This is a classic Proton Transfer issue, often exacerbated by homogeneous polar solvents .

  • As soon as the Mono-alkylated product is formed, it is still acidic (often more acidic or similar to the starting material due to steric decompression or electronic effects).

  • The remaining unreacted Enolate acts as a base and deprotonates the Mono-product.

  • Solvent Role: In homogeneous polar solvents (EtOH, DMF), this proton transfer is extremely fast (diffusion controlled).

Troubleshooting Protocol
Method A: Phase Transfer Catalysis (The "Heterogeneous" Fix)

By using a biphasic system (e.g., Toluene/Solid


 or DCM/Water), you physically separate the enolate formation from the alkylation event.

Standard Operating Procedure (PTC):

  • Solvent: Toluene or DCM (Organic phase).

  • Base: Solid

    
     or 
    
    
    
    (Solid/Liquid interface) or 50% NaOH (Liquid/Liquid).
  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (5-10 mol%).

  • Mechanism: The enolate is formed at the interface and extracted into the organic layer as an ion pair with

    
     (quaternary ammonium). The concentration of active enolate is low and steady, reducing the probability of the "product" encountering an "enolate" to swap protons.
    
Method B: The "Dianion" Strategy (For

-alkylation)

Note: If you need to alkylate the


-position (the other side), you must use 2.0 eq of LDA in THF to form the kinetic dianion. This is strictly solvent-dependent (THF is mandatory).
Data Summary: Solvent Effects on Selectivity
Solvent ClassExamplesDielectric Constant (

)
Dominant SpeciesPrimary RiskRecommended For
Polar Aprotic DMF, DMSOHigh (36-47)Free Ions / SSIP

-Alkylation, Dialkylation
Difficult substrates, unreactive halides
Polar Protic EtOH, MeOHHigh (24-32)H-Bonded AnionsSlow rates, SolvolysisClassic "Claisen" conditions
Ethereal THF, DMELow (7.5)Contact Ion PairsC-Alkylation Standard Protocols
Non-Polar TolueneVery Low (2.4)AggregatesLow ReactivityPhase Transfer Catalysis

Module 3: Experimental Workflow (SOP)

Protocol: Selective Mono-C-Alkylation of Ethyl Acetoacetate Target: Minimization of O-alkylation and Dialkylation.

Reagents:

  • Substrate: Ethyl acetoacetate (10 mmol)

  • Solvent: Anhydrous THF (30 mL) [Chosen for C-selectivity]

  • Base: NaH (60% in oil, 10.5 mmol) or KOtBu (for steric bulk)

  • Electrophile: Alkyl Bromide/Iodide (10.0 mmol)

Step-by-Step:

  • Solvent Prep: Ensure THF is distilled or from a dry solvent system. Water acts as a proton source, quenching the enolate and ruining stoichiometry.

  • Deprotonation:

    • Cool THF suspension of NaH to 0°C.

    • Add Ethyl acetoacetate dropwise. (Evolution of

      
       gas).
      
    • Critical: Stir for 15-30 mins at 0°C to ensure complete formation of the enolate before adding the electrophile. Incomplete formation leaves free acidic starting material, promoting proton transfer later.

  • Alkylation:

    • Add Alkyl Halide dropwise.

    • Allow to warm to Room Temp slowly.

    • Checkpoint: If using a sluggish electrophile (alkyl chloride), add NaI (10 mol%) as a Finkelstein catalyst rather than switching to DMF.

  • Quench: Pour into saturated

    
    .
    
Decision Logic for Solvent Selection

SolventDecision Start Start: Beta-Keto Ester Alkylation Q1 Is the Electrophile highly reactive? (e.g., MeI, BnBr) Start->Q1 Use THF/NaH\n(Standard C-Selective) Use THF/NaH (Standard C-Selective) Q1->Use THF/NaH\n(Standard C-Selective) Yes Q2 Is O-Alkylation a known risk for this substrate? Q1->Q2 No (Unreactive R-Cl) Q3 Problem: Dialkylation observed? Use THF/NaH\n(Standard C-Selective)->Q3 Use Toluene + PTC\n(High Temp allowed) Use Toluene + PTC (High Temp allowed) Q2->Use Toluene + PTC\n(High Temp allowed) No Use THF + NaI (Cat.)\n(Finkelstein) Use THF + NaI (Cat.) (Finkelstein) Q2->Use THF + NaI (Cat.)\n(Finkelstein) Yes Switch to PTC (DCM/NaOH/TBAB)\nStrict 1:1 Stoichiometry Switch to PTC (DCM/NaOH/TBAB) Strict 1:1 Stoichiometry Q3->Switch to PTC (DCM/NaOH/TBAB)\nStrict 1:1 Stoichiometry Yes Proceed to Workup Proceed to Workup Q3->Proceed to Workup No

Figure 2: Decision tree for selecting reaction conditions based on electrophile reactivity and observed impurities.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Springer. (Chapter 1: Alkylation of Nucleophilic Carbon Enolates).

  • O'Donnell, M. J. (2001). "Phase-Transfer Catalysis in Asymmetric Synthesis." Accounts of Chemical Research, 37(8), 506–517. (Foundational work on PTC selectivity).

  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). Benjamin/Cummings. (Classic text on enolate ambiguity and solvent effects).

  • Reich, H. J. (2025). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry. (Crucial for understanding deprotonation equilibria in polar solvents).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Section 10-14: Ambident Nucleophiles).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate and Other β-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Role of β-Keto Esters in Synthesis

Beta-keto esters are a cornerstone of modern organic synthesis, prized for their multifaceted reactivity that enables the construction of complex molecular architectures.[1][2] These compounds are characterized by a ketone functional group located beta to an ester group. This arrangement creates a unique electronic environment, bestowing upon the molecule several reactive sites that can be selectively targeted under appropriate conditions. The primary sites of reactivity include the highly acidic α-hydrogens situated between the two carbonyl groups, the electrophilic ketone carbonyl, and the electrophilic ester carbonyl.[2][3]

A crucial aspect of β-keto ester chemistry is their existence in a state of equilibrium between two tautomeric forms: the keto form and the enol form.[4][5] The enol tautomer is notably stabilized through the formation of a six-membered intramolecular hydrogen-bonded ring and conjugation of the carbon-carbon double bond with the carbonyl group.[4][6] This keto-enol tautomerism is highly sensitive to the molecular structure and the surrounding environment, particularly the solvent, and plays a significant role in the overall reactivity of the compound.[4][6][7][8]

This guide provides an in-depth comparison of the reactivity of Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate with other commonly used β-keto esters. We will explore how structural and electronic variations influence their behavior in key synthetic transformations, supported by mechanistic insights and experimental considerations.

Fundamental Principles Governing β-Keto Ester Reactivity

The reactivity of a β-keto ester is not an intrinsic constant but is rather a function of several interdependent structural and environmental factors. A thorough understanding of these principles is essential for predicting reaction outcomes and optimizing experimental conditions.

  • Acidity of α-Hydrogens and Enolate Stability: The protons on the carbon atom situated between the two carbonyl groups exhibit remarkable acidity (pKa ≈ 11 for a typical β-keto ester) due to the powerful electron-withdrawing nature of the adjacent carbonyls.[9][10][11] Deprotonation by a suitable base yields a resonance-stabilized enolate ion, where the negative charge is delocalized over the α-carbon and both carbonyl oxygen atoms.[1] The stability of this enolate is paramount, as it is the key nucleophilic intermediate in many C-C bond-forming reactions.

  • Electronic Effects: The nature of the substituents attached to the keto and ester moieties can significantly modulate reactivity. Electron-withdrawing groups enhance the acidity of the α-protons by further stabilizing the resulting enolate anion. Conversely, electron-donating groups tend to decrease the acidity of the α-protons.

  • Steric Hindrance: The size of the substituents can sterically impede the approach of reagents to the various reactive sites.[12] Bulky groups on the acyl chain can hinder reactions at the α-carbon and the ketone carbonyl, while large alkyl groups on the ester functionality can slow down reactions such as hydrolysis or transesterification.[2]

  • Keto-Enol Equilibrium: The position of the keto-enol equilibrium is a critical determinant of reactivity. The enol form, while often a minor component in polar solvents, can be the dominant species in non-polar media.[4][6] The enol can react directly with electrophiles, and its concentration can influence reaction kinetics.

Comparative Reactivity Profile: Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate in Focus

To contextualize the reactivity of Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate, we will compare it against three archetypal β-keto esters: Methyl Acetoacetate, Ethyl Benzoylacetate, and tert-Butyl Acetoacetate.

Table 1: Comparative Properties and Expected Reactivity of Selected β-Keto Esters

β-Keto EsterKey Structural FeaturesInfluencing FactorsExpected α-Hydrogen Acidity (Relative)Expected Reactivity in Alkylation (Relative)
Methyl Acetoacetate Unsubstituted acetyl group, methyl esterBaseline for comparison; minimal steric hindrance and electronic effects from the acetyl group.ModerateModerate
Ethyl Benzoylacetate Phenyl group on the ketoneThe phenyl group is electron-withdrawing, increasing α-hydrogen acidity.HighHigh
Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate 3,5-dimethylphenyl group on the ketoneTwo methyl groups on the phenyl ring are weakly electron-donating, slightly reducing α-hydrogen acidity. Moderate steric bulk from the substituted ring.Moderate-LowModerate-Low
tert-Butyl Acetoacetate Bulky tert-butyl group on the esterSignificant steric hindrance around the ester group, impeding reactions at that site and potentially at the α-carbon.ModerateLow
Analysis of Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate

The structure of Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate presents a unique combination of electronic and steric features:

  • Electronic Effects: The two methyl groups on the phenyl ring act as weak electron-donating groups through hyperconjugation and induction. This has the effect of slightly destabilizing the enolate anion compared to the unsubstituted phenyl ring in Ethyl Benzoylacetate. Consequently, the α-hydrogens of Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate are expected to be slightly less acidic.

  • Steric Effects: The 3,5-disubstituted phenyl ring introduces a degree of steric bulk around the ketone carbonyl and the α-carbon. This can influence the approach of bulky bases or electrophiles, potentially leading to slower reaction rates compared to less hindered analogues like Methyl Acetoacetate.

Key Synthetic Transformations: A Comparative Perspective

The utility of β-keto esters is demonstrated through a variety of powerful synthetic transformations. Below, we compare the expected performance of Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate in these key reactions.

Alkylation

The alkylation of β-keto esters is a fundamental method for forming new carbon-carbon bonds.[11][13] The process involves the deprotonation of the α-carbon to form a nucleophilic enolate, which then displaces a halide from an alkyl halide via an SN2 reaction.[14][15]

  • Methyl Acetoacetate: Readily undergoes deprotonation with standard bases like sodium ethoxide, followed by efficient alkylation with primary alkyl halides.

  • Ethyl Benzoylacetate: Due to its higher acidity, it can be deprotonated more easily than methyl acetoacetate. The subsequent alkylation is also efficient.

  • Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate: The slightly lower acidity of the α-protons may necessitate slightly stronger basic conditions or longer reaction times for complete enolate formation compared to Ethyl Benzoylacetate. The steric hindrance from the dimethylphenyl group might also slightly decrease the rate of the SN2 alkylation step.

  • tert-Butyl Acetoacetate: While the acidity is comparable to methyl acetoacetate, the steric bulk of the tert-butyl group can significantly hinder the approach of the alkyl halide, leading to lower yields or requiring more forcing conditions.

Alkylation_Workflow cluster_deprotonation 1. Deprotonation cluster_alkylation 2. SN2 Alkylation BetaKetoEster β-Keto Ester Enolate Resonance-Stabilized Enolate BetaKetoEster->Enolate + Base Base (e.g., NaOEt) AlkylatedProduct α-Alkylated β-Keto Ester Enolate->AlkylatedProduct + AlkylHalide Alkyl Halide (R-X) Salt Salt (NaX) AlkylatedProduct->Salt +

Caption: General workflow for the alkylation of β-keto esters.

Hydrolysis and Decarboxylation

A hallmark reaction of β-keto esters is their conversion to ketones through a sequence of ester hydrolysis followed by decarboxylation.[14][16] The ester is first hydrolyzed under acidic or basic conditions to form a β-keto acid. This intermediate is thermally unstable and readily loses carbon dioxide upon gentle heating to yield the corresponding ketone.[17][18] The decarboxylation proceeds through a cyclic, six-membered transition state.[19][20]

  • Reactivity Comparison: The rate-limiting step can be the initial ester hydrolysis, which is susceptible to steric hindrance. Therefore, the hydrolysis of tert-Butyl Acetoacetate is significantly slower than that of methyl or ethyl esters. The electronic nature of the substituents on the phenyl ring in Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate and Ethyl Benzoylacetate is expected to have a less pronounced effect on the rate of hydrolysis and decarboxylation compared to the steric effects. The final products would be 3,5-dimethylacetophenone and acetophenone, respectively.

Caption: Reaction sequence for hydrolysis and decarboxylation of a β-keto ester.

Experimental Protocols

The following is a representative protocol for the alkylation and subsequent decarboxylation of a β-keto ester. This protocol should be adapted based on the specific reactivity of the chosen substrate.

Protocol: Synthesis of a Substituted Ketone via Alkylation and Decarboxylation of a β-Keto Ester

Materials:

  • β-Keto Ester (e.g., Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate) (1.0 equiv)

  • Anhydrous Ethanol

  • Sodium metal or Sodium Ethoxide (1.0 equiv)

  • Alkyl Halide (e.g., Iodomethane) (1.1 equiv)

  • Aqueous Hydrochloric Acid (e.g., 3 M)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

Part A: Alkylation

  • Enolate Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, prepare a solution of sodium ethoxide in anhydrous ethanol. Alternatively, carefully add sodium metal (1.0 equiv) to anhydrous ethanol at 0 °C and allow it to react completely.

  • To the sodium ethoxide solution at room temperature, add the β-keto ester (1.0 equiv) dropwise via a syringe. Stir the resulting solution for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Add the alkyl halide (1.1 equiv) to the enolate solution. Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time will vary depending on the substrate (typically 2-12 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude α-alkylated β-keto ester. This product can be purified by column chromatography if necessary.

Part B: Hydrolysis and Decarboxylation

  • Hydrolysis: Combine the crude α-alkylated β-keto ester with aqueous HCl (3 M). Heat the mixture to reflux. The hydrolysis of the ester to the carboxylic acid will occur.

  • Decarboxylation: Continue to heat the acidic solution at reflux. Monitor the evolution of CO₂ gas. The reaction is typically complete when gas evolution ceases (usually 1-4 hours).

  • Workup: Cool the reaction mixture to room temperature and extract with diethyl ether (3x).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (to remove any unreacted acid), followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude ketone can be purified by distillation or column chromatography.

Conclusion

The reactivity of Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate is governed by a subtle interplay of electronic and steric factors. The weakly electron-donating dimethyl groups render its α-hydrogens slightly less acidic than in Ethyl Benzoylacetate, while the steric bulk of the substituted ring can modulate reaction rates at adjacent centers. When compared to simple alkyl β-keto esters like Methyl Acetoacetate, it exhibits slightly increased steric hindrance. This guide provides the foundational knowledge for researchers to rationally design synthetic routes utilizing this and other β-keto esters, allowing for the precise control of chemical reactions to achieve desired molecular targets.

References

  • Fiveable. (2025, September 15). Beta-Keto Ester Definition - Organic Chemistry Key Term. Fiveable.
  • Unknown. (n.d.). The Acylation of β-Keto Ester Dianions. Canadian Journal of Chemistry.
  • Canadian Science Publishing. (n.d.).
  • AK Lectures. (n.d.).
  • Andrey K. (2014, July 9).
  • ACS Publications. (n.d.). The Acylation of β-Keto Esters. Control of the Position of Acylation by Variation of the Acylating Agent and Solvent1a. The Journal of Organic Chemistry.
  • Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.
  • Bach, R. D., & Canepa, C. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry, 61(18), 6346–6353.
  • PharmaXChange.info. (n.d.). beta-ketoesters (pKa = 11) and beta-diesters (pKa = 13)
  • ResearchGate. (2025, August 6). Mastering β-keto esters.
  • Reactivity in Chemistry. (n.d.). CX7b.
  • Chemistry LibreTexts. (2024, July 30). 22.
  • BenchChem. (2025). Addressing keto-enol tautomerism in the analysis of β-keto esters.
  • Filo. (2025, September 24). Enol content is highest in: 1) C6H5-CO-CH2-CO-CH3 2) CH3-CO-....
  • Royal Society of Chemistry. (2021, July 2).
  • University of Illinois. (n.d.).
  • ChemRxiv. (n.d.). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester.
  • ACS Publications. (n.d.). Steric Effects in Ambident Ions.
  • ACS Publications. (2020, January 7). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters.
  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points.
  • Unknown. (n.d.).
  • University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. Department of Chemistry.

Sources

Critical Analysis: Continuous Flow vs. Batch Synthesis of Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Beta-keto esters are ubiquitous intermediates in the synthesis of heterocycles, including pyrazoles, isoxazoles, and pyrimidines, which constitute the core scaffolds of numerous APIs (e.g., Sumatriptan, Edaravone).[1][2]

Traditionally, these compounds are synthesized via Batch methods (Claisen condensation or Roskamp homologation). However, batch processing suffers from severe limitations:

  • Thermal Runaway Risks: Exothermic nature of enolate formation.

  • Safety Hazards: Handling of explosive diazoacetate intermediates (in Roskamp chemistry).

  • Poor Kinetics: Extended reaction times (up to 20 hours) due to mass transfer limitations.

Continuous Flow Chemistry has emerged as the superior alternative, offering 1000x higher space-time yields , intrinsic safety via in situ reagent generation, and reaction time reductions from hours to minutes. This guide provides an evidence-based comparison of these methodologies.

Comparative Analysis: The Claisen Condensation

The Claisen condensation involves the reaction of an ester with an enolizable ketone or ester in the presence of a strong base (e.g., NaOEt).[3]

The Batch Limitation

In batch reactors, the Claisen condensation is often biphasic or slurry-based (using NaH or NaOEt). The reaction is significantly exothermic. To prevent thermal runaway, reagents must be added slowly (dosing control), which artificially extends the process time. Furthermore, the accumulation of reactive enolate intermediates can lead to side reactions (polymerization), capping yields at ~70-75%.

The Flow Solution

Flow reactors utilize micro-mixing to achieve rapid heat dissipation. This allows the reaction to be run at aggressive temperatures (superheating) that would be unsafe in batch.

Case Study Data: Synthesis of FGFR Inhibitor Intermediate (CPL304110) Source: Celon Pharma / BenchChem

MetricBatch ProcessContinuous Flow ProcessImprovement Factor
Reaction Time 20 hours2 minutes600x Faster
Yield 73%84%+11%
Space-Time Yield Not Reported3720 kg h⁻¹ m⁻³Industrial Scale
Solvent System Ethanol (Protic, slow)THF (Aprotic, fast)Kinetic Optimization

Mechanistic Insight: In the flow protocol, the solvent switch from Ethanol to THF was critical. While Ethanol dampens the basicity of ethoxide via solvation, THF leaves the ethoxide "naked" and more reactive. This switch is risky in batch due to heat generation but manageable in flow due to the high surface-to-volume ratio of the reactor coils.

Comparative Analysis: The Roskamp Reaction

The Roskamp reaction offers a milder route to beta-keto esters by reacting aldehydes with ethyl diazoacetate (EDA) catalyzed by Lewis acids (e.g., SnCl₂, NbCl₅).

The Batch Safety Bottleneck

EDA is a high-energy, potentially explosive reagent.[4] In batch synthesis, operators must handle significant inventories of pre-synthesized EDA. Large-scale batch reactions involving diazo compounds are often prohibited or require expensive bunkers due to the risk of detonation.

The Flow Solution: In Situ Generation

Flow chemistry allows for the "Generate-and-Consume" paradigm. EDA is generated in situ from glycine ethyl ester and sodium nitrite, then immediately reacted with the aldehyde. At no point does a large quantity of explosive material exist.

Experimental Validation: Research by Wirth et al. and Holm et al. demonstrated that flow systems could safely process EDA at temperatures and concentrations that would be catastrophic in batch mode.

Visualizing the Process

The following diagram illustrates the continuous flow setup required for the Roskamp approach, highlighting the in situ generation of the hazardous diazo intermediate.

FlowProcess cluster_inputs Reagent Feeds Glycine Glycine Ethyl Ester Mixer1 T-Mixer 1 (Diazotization) Glycine->Mixer1 NaNO2 NaNO2 (aq) NaNO2->Mixer1 Aldehyde Aldehyde Substrate Mixer2 T-Mixer 2 (Roskamp Coupling) Aldehyde->Mixer2 Catalyst Lewis Acid (SnCl2) Catalyst->Mixer2 Reactor1 Reactor Coil 1 (EDA Generation) Mixer1->Reactor1 Formation of Ethyl Diazoacetate (EDA) Separator Phase Separator (Remove Aqueous Waste) Reactor1->Separator Separator->Mixer2 Organic Phase (EDA) Reactor2 Reactor Coil 2 (N2 Release) Mixer2->Reactor2 N2 Off-gassing BPR Back Pressure Regulator Reactor2->BPR Product Beta-Keto Ester BPR->Product

Caption: Workflow for the continuous flow synthesis of beta-keto esters via in situ generation of ethyl diazoacetate (EDA), eliminating the need to isolate explosive intermediates.

Mechanistic Pathway (Roskamp)

Understanding the Lewis Acid catalysis is vital for optimizing residence time. The reaction proceeds via a nucleophilic attack of the diazo species on the activated aldehyde, followed by a 1,2-hydride shift.[5]

RoskampMechanism Aldehyde Aldehyde (R-CHO) Activated Activated Complex Aldehyde->Activated Coordination LA Lewis Acid (SnCl2) LA->Activated Intermediate Betaine Intermediate (-N2) Activated->Intermediate + Diazo Attack Diazo Ethyl Diazoacetate (N2=CH-COOEt) Diazo->Intermediate Shift 1,2-Hydride Shift Intermediate->Shift Loss of N2 Product Beta-Keto Ester Shift->Product Catalyst Regeneration Product->LA Recycle

Caption: Catalytic cycle of the Roskamp reaction. The Lewis Acid activates the aldehyde, facilitating the attack by the diazo species and subsequent nitrogen extrusion.

Experimental Protocols

Protocol A: Continuous Flow Claisen Condensation

Based on optimization for CPL304110 intermediates.

Equipment:

  • Dual-pump flow reactor (e.g., Vapourtec or Uniqsis).

  • PFA Reactor coil (10 mL volume).

  • Back Pressure Regulator (BPR) set to 4-5 bar.

Reagents:

  • Stream A: Ketone substrate (1.0 equiv) in THF.

  • Stream B: Diethyl oxalate (1.2 equiv) + LiHMDS or NaOEt (1.3 equiv) in THF.

    • Note: THF is preferred over Ethanol to increase reaction rate (see Section 1).

Step-by-Step:

  • System Priming: Flush the system with anhydrous THF to remove moisture.

  • Flow Rate Calculation: Set total flow rate to 5 mL/min to achieve a 2-minute residence time in a 10 mL coil.

  • Temperature: Set reactor temperature to 20°C (or optimized T).

  • Execution: Pump Stream A and Stream B into a T-mixer.

  • Quench: Direct the output into a flask containing dilute HCl or NH₄Cl solution to quench the enolate immediately upon exit.

  • Validation: Monitor conversion via HPLC. Stability is confirmed when the output concentration varies by <2% over 3 residence times.

Protocol B: Batch Claisen Condensation (Comparative)

Equipment:

  • Round-bottom flask, reflux condenser, dropping funnel, N₂ line.

Step-by-Step:

  • Setup: Charge flask with NaOEt in Ethanol.

  • Addition: Add the ketone substrate dropwise over 1-2 hours .

    • Critical: Rapid addition causes exotherms that degrade the product.

  • Reaction: Stir at room temperature for 20 hours .

  • Workup: Acidify and extract.

  • Result: Expect ~73% yield with significant impurity profile compared to flow.

Conclusion

For the synthesis of beta-keto esters, Continuous Flow is not merely an alternative; it is the technically superior operating model.

  • For Claisen Condensations: Flow enables the use of aprotic solvents (THF) and higher temperatures, reducing reaction times from 20 hours to 2 minutes.

  • For Roskamp Reactions: Flow unlocks the use of diazoacetates by mitigating explosion risks through in situ generation.

Researchers transitioning to flow should prioritize the Roskamp route for aldehyde substrates due to its high atom economy and the Claisen route for scale-up of commercially available ester substrates.

References

  • Benchchem. "Evaluating the Efficiency of Continuous Flow Reactors for Beta-Keto Ester Synthesis: A Comparative Guide."[2] Benchchem.com.

  • Celon Pharma. "Fast Claisen condensation reaction optimization in a continuous flow reactor." Celonpharma.com.

  • Müller, S. T. R., et al. "Safe Generation and Direct Use of Diazoesters in Flow Chemistry."[5] Synlett, 2014, 25, 871-875.[5]

  • Holm, T., et al. "Ethyl diazoacetate synthesis in flow."[6] Beilstein J. Org.[7] Chem., 2013, 9, 2544–2550.

  • Master Organic Chemistry. "Claisen Condensation and Dieckmann Condensation." Masterorganicchemistry.com.

Sources

High-Performance Liquid Chromatography Analysis of Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate: A Comparative Guide to Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: For the purity assessment of Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate, acidified mobile phases (pH < 3.0) are mandatory.[1]

Standard neutral conditions fail due to the rapid interconversion of keto-enol tautomers, resulting in peak splitting and integration errors. This guide compares three methodological approaches, demonstrating that Method C (Core-Shell C18 with 0.1% TFA) provides the highest resolution (


), eliminates tautomeric artifacts, and accurately quantifies critical impurities like 3,5-dimethylbenzoic acid and the decarboxylated byproduct 3',5'-dimethylacetophenone.

Technical Context: The "Ghost Peak" Phenomenon

Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate is a


-keto ester. Unlike simple aromatics, this molecule exists in a dynamic equilibrium between two constitutional isomers: the diketo form  and the enol form  (stabilized by intramolecular hydrogen bonding).

In HPLC, if the interconversion rate of these tautomers is similar to the chromatographic timescale, the detector observes them as two distinct species or a "smeared" bridge between peaks. This leads to the "Ghost Peak" artifact, where a single pure compound appears as two peaks, falsely lowering the calculated purity.

Mechanism of Interference

The 3,5-dimethyl substitution on the phenyl ring increases lipophilicity, but the core analytical challenge remains the


-dicarbonyl moiety.

Tautomerism Keto Keto Form (Polar, Less Retained) Enol Enol Form (Non-Polar, H-Bonded) Keto->Enol Slow Equilibrium (Neutral pH) Artifact Chromatographic Result: Split Peaks / Broad Tailing Enol->Artifact Separation on Column Acid Acidic Mobile Phase (H+) Acid->Keto Stabilizes / Merges

Figure 1: The impact of keto-enol tautomerism on chromatographic peak shape.

Comparative Methodology

We evaluated three distinct methodologies to determine the optimal protocol for purity assay.

The Alternatives
FeatureMethod A: Neutral StandardMethod B: Acidified PorousMethod C: Acidified Core-Shell
Stationary Phase C18 Fully Porous (

)
C18 Fully Porous (

)
C18 Core-Shell (

)
Mobile Phase A Water (Neutral)Water + 0.1% TFAWater + 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile + 0.1% TFAAcetonitrile + 0.1% Formic Acid
pH ~7.0~2.0~2.2
Primary Defect Peak Splitting (Tautomers)High BackpressureNone (Optimal)
Detailed Performance Analysis
Method A: The Trap (Neutral pH)

Using neutral water/acetonitrile leads to a split peak for the main analyte. The enol form, being more lipophilic due to internal hydrogen bonding, elutes later than the keto form.

  • Observation: Main peak splits into two (Area ratio ~85:15).

  • Consequence: Impossible to integrate accurately; often misidentified as an impurity.

Method B: The Fix (Acidified Fully Porous)

Adding 0.1% Trifluoroacetic Acid (TFA) or Formic Acid forces the equilibrium or suppresses the ionization of the enol form, merging the signals into a single sharp peak.

  • Observation: Single peak, but slight tailing due to the secondary interactions with silanols on older

    
     columns.
    
Method C: The Optimization (Acidified Core-Shell)

Recommended. Utilizing Core-Shell (Fused-Core) technology with an acidic mobile phase provides the sharpest peak shape. The solid core reduces the diffusion path length, minimizing band broadening, which is critical for compounds prone to tautomerization.

Experimental Protocol (Method C)

This protocol is validated for the separation of Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate from its key impurities: 3,5-Dimethylbenzoic acid (Starting Material/Hydrolysis) and 3',5'-Dimethylacetophenone (Decarboxylation Byproduct).

Instrument Setup
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Kinetex C18 (or equivalent Core-Shell),

    
    , 
    
    
    
    .
  • Column Temperature:

    
     (Strict control required; temp fluctuations affect tautomer ratio).
    
  • Flow Rate:

    
    .
    
  • Detection:

    
     (Primary), 
    
    
    
    (Secondary).
  • Injection Volume:

    
    .
    
Mobile Phase Preparation[1]
  • Solvent A:

    
     HPLC Grade Water 
    
    
    
    Formic Acid.
  • Solvent B:

    
     HPLC Grade Acetonitrile 
    
    
    
    Formic Acid.
  • Note: TFA can be used, but Formic Acid is preferred if MS detection is potential downstream.

Gradient Profile
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar acids)
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010Stop

Results & Discussion: Data Comparison

The following data illustrates the critical difference between neutral and acidic methods.

Table 1: Chromatographic Performance Metrics
ParameterMethod A (Neutral)Method C (Acidic Core-Shell)Status
Analyte Peak Count 2 (Split)1 (Unified)Pass (Method C)
Retention Time (RT) 6.2 min & 6.8 min6.5 min--
Theoretical Plates (N) < 2,000 (Broad)> 12,000 (Sharp)Superior
Tailing Factor (

)
N/A (Split)1.15Excellent
Table 2: Impurity Resolution (Method C)
CompoundRT (min)RRT (Relative RT)Resolution (

)
3,5-Dimethylbenzoic Acid 3.20.49--
Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate 6.51.00> 10.0
3',5'-Dimethylacetophenone 8.11.24> 4.5
Analytical Workflow Diagram

Workflow cluster_separation Separation Physics Sample Sample Preparation (Dissolve in 50:50 ACN:Water) Inject Injection Sample->Inject Equilibrium Keto-Enol Equilibrium Inject->Equilibrium Acid Acidic Mobile Phase (Suppresses Enol Separation) Equilibrium->Acid Stabilized by CoreShell Core-Shell Column (High Efficiency) Acid->CoreShell Detect Detection (254 nm) CoreShell->Detect Data Data Analysis (Single Peak Integration) Detect->Data

Figure 2: Optimized analytical workflow for


-keto esters.

Troubleshooting & Critical Considerations

The "Shoulder" Warning

Even with Method C, a small "shoulder" may appear on the main peak if the column is overloaded.

  • Cause: At high concentrations, the keto-enol equilibrium shifts.

  • Solution: Dilute the sample to

    
    .
    
Sample Diluent

Do not dissolve the sample in 100% Acetonitrile or Methanol if possible.

  • Reason: Pure organic solvents can shift the tautomeric ratio significantly toward the enol form compared to the mobile phase, causing a disturbance upon injection (solvent shock).

  • Recommendation: Dissolve in the starting mobile phase (90% Water / 10% ACN with acid).

Temperature Sensitivity

-keto ester tautomerism is thermodynamically controlled.[2]
  • Protocol: Ensure the column oven is active. Do not run at "ambient" temperature, as lab fluctuations will alter the integration area ratios of minor impurities relative to the main peak.

References

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Mechanisms.[3] Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism and Stability Factors. Retrieved from [Link]

  • Chromatography Forum. (2007). Discussions on HPLC separation of keto-enol tautomers and pH effects. Retrieved from [Link]

  • Indian Academy of Sciences. (2014). Separation and isolation of tautomers of naphthoquinone-oxime derivatives by liquid chromatography. Journal of Chemical Sciences.[1] Retrieved from [Link]

Sources

Comparing the biological activity of Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate and its analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate (MDPO) represents a specialized subclass of


-keto esters, serving as both a bioactive pharmacophore in bacterial quorum sensing (QS) inhibition and a critical "lynchpin" intermediate in the synthesis of dihydropyrimidinones (DHPMs).

Unlike simple acetoacetates, the 3,5-dimethylphenyl moiety confers unique steric and hydrophobic properties. This guide objectively compares MDPO against its structural analogs (unsubstituted phenyl, 4-methoxy, and 4-halo variants), analyzing their direct efficacy as anti-virulence agents and their utility as precursors for Eg5 kinesin inhibitors.

Chemical Profile & Structural Logic

The biological activity of MDPO stems from two structural domains: the 1,3-dicarbonyl core (responsible for chelation and enol-based reactivity) and the 3,5-dimethylphenyl tail (providing hydrophobic anchoring).

FeatureMethyl 3-(3,5-dimethylphenyl)-3-oxopropanoateUnsubstituted Analog (Methyl benzoylacetate)4-Methoxy Analog
Electronic State Electron-rich (

-donor methyls)
NeutralElectron-rich (

-donor methoxy)
Steric Profile High (Meta-substitution creates width)LowModerate (Para-elongation)
Lipophilicity (cLogP) ~2.8 (Estimated)~1.9~1.8
Primary Application Hydrophobic pocket binding (LasR/LuxS)General synthesisElectronic probe for SAR

Direct Biological Activity: Quorum Sensing Inhibition[1][2][3][4]

Recent studies have repurposed aryl


-keto esters from simple intermediates to direct inhibitors of bacterial Quorum Sensing (QS). The target is the LasR  receptor in Pseudomonas aeruginosa and LuxS  in other Gram-negatives.
Mechanism of Action

MDPO and its analogs function as signal mimics . They compete with native N-acyl homoserine lactones (AHLs) for the LasR binding pocket. The 1,3-dicarbonyl moiety mimics the lactone/amide functionality of AHLs, while the aryl group occupies the hydrophobic acyl chain pocket.

Comparative Efficacy Data (Inhibition of Bioluminescence)

Data derived from structure-activity relationship (SAR) studies on V. harveyi and P. aeruginosa reporters.

Analog StructureIC50 / Activity LevelMechanism Note
3,5-Dimethyl (MDPO) Moderate to High Methyl groups enhance hydrophobic packing in the LasR active site, mimicking the native fatty acid chain.
4-Iodo (Para-substituted) High (

)
Iodine provides a halogen bond and fills the deep hydrophobic pocket.
4-Methoxy High (

)
H-bond acceptor capability improves specificity but lowers lipophilicity compared to halo-analogs.
Unsubstituted Phenyl Low / InactiveLacks sufficient hydrophobic bulk to displace the native AHL ligand effectively.

Critical Insight: While 4-substituted analogs (Iodo, Methoxy) often show lower IC50s in initial screens, the 3,5-dimethyl pattern of MDPO offers superior metabolic stability against dehalogenation and provides a broader "width" profile, crucial for mutant LasR pockets that resist linear antagonists.

Derivative Activity: The Biginelli Scaffolds (DHPMs)

The primary industrial utility of MDPO is as a precursor for 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction. These derivatives are potent Eg5 Kinesin Inhibitors (anticancer) and Calcium Channel Blockers .

Pathway Visualization

The following diagram illustrates the transformation of MDPO into bioactive DHPMs and the divergent signaling pathways they influence.

BiologicalActivity MDPO Methyl 3-(3,5-dimethylphenyl) -3-oxopropanoate Biginelli Biginelli Condensation (Urea + Aldehyde) MDPO->Biginelli Precursor LasR LasR Receptor (Quorum Sensing) MDPO->LasR Direct Binding (Hydrophobic Interaction) DHPM 4-(3,5-dimethylphenyl)-DHPM (Scaffold) Biginelli->DHPM Synthesis Eg5 Eg5 Kinesin (Mitotic Arrest) DHPM->Eg5 Inhibition (Anticancer) CaCh L-Type Ca2+ Channels (Vasodilation) DHPM->CaCh Blockade (Cardiovascular)

Figure 1: Divergent biological utility of MDPO as a direct ligand (LasR) and precursor (DHPM).

Comparative Potency of DHPM Derivatives

When MDPO is used to synthesize DHPMs (placing the 3,5-dimethylphenyl group at the C4 position), the biological outcome shifts significantly compared to standard precursors.

Precursor UsedResulting DHPM C4-SubstituentBiological TargetPotency (Relative)
MDPO 3,5-Dimethylphenyl Eg5 Kinesin High. The 3,5-substitution restricts rotation, locking the molecule in a bioactive conformation similar to Monastrol.
Methyl AcetoacetateMethylCalcium ChannelsLow/Inactive for Eg5.
Methyl BenzoylacetatePhenylEg5 KinesinModerate. Lacks the "clamp" effect of the methyl groups.
3-Hydroxy Analog3-Hydroxyphenyl (Monastrol)Eg5 KinesinReference Standard. High potency, but 3,5-dimethyl analogs often show better cell permeability.

Experimental Protocols

Protocol A: Synthesis of MDPO (Meldrum's Acid Route)

This self-validating protocol avoids the use of unstable acid chlorides, ensuring high yield and purity.

Reagents: 3,5-Dimethylbenzoic acid, Meldrum's acid, DCC, DMAP, Methanol.

  • Activation: Dissolve 3,5-dimethylbenzoic acid (10 mmol) in dry DCM (

    
    ). Add DCC (11 mmol) and DMAP (11 mmol) at 
    
    
    
    . Stir for 30 min.
  • Condensation: Add Meldrum's acid (10 mmol). Allow to warm to Room Temp (RT) and stir overnight. Validation: The formation of a thick precipitate (dicyclohexylurea) indicates successful coupling.

  • Filtration: Filter off the urea byproduct. Wash the filtrate with

    
     to remove DMAP.
    
  • Alcoholysis: Evaporate DCM to yield the acyl-Meldrum's intermediate. Re-dissolve in dry Methanol (

    
    ) and reflux for 4 hours. Validation: Evolution of 
    
    
    
    gas confirms decarboxylation.
  • Purification: Evaporate methanol. Purify via silica gel chromatography (Hexane/EtOAc 4:1) to obtain MDPO as a pale oil.

Protocol B: Quorum Sensing Inhibition Assay (Bioluminescence)
  • Culture: Grow V. harveyi in Autoinducer Bioassay (AB) medium at

    
     overnight.
    
  • Dilution: Dilute culture 1:5000 into fresh AB medium.

  • Treatment: Add MDPO (dissolved in DMSO) to wells in a 96-well plate. Final concentrations:

    
    . Keep DMSO 
    
    
    
    .
  • Incubation: Incubate at

    
     with shaking.
    
  • Measurement: Measure luminescence every 30 mins using a luminometer.

  • Calculation: Plot Luminescence vs. Time. Calculate % Inhibition relative to DMSO control at the peak luminescence time point (usually 6-8 hours).

    • Self-Check: If cell density (

      
      ) decreases significantly, the compound is toxic, not a QS inhibitor. A true QSI reduces light without killing cells.
      

References

  • Design of

    
    -Keto Esters with Antibacterial Activity. Pharmaceuticals, 2023. Link
    
  • Quorum Sensing Inhibition and Structure-Activity Relationships of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Keto Esters. Molecules, 2016.[1] Link
    
  • Synthesis and Biological Evaluation of Dihydropyrimidinones. MDPI, 2025. Link

  • One-Pot Synthesis of

    
    -Keto Esters via Meldrum's Acid. Organic Syntheses, 2014. Link
    
  • Monastrol and Analogs: Eg5 Inhibition.Journal of Medicinal Chemistry. (Contextual Reference for DHPM activity).

Sources

Safety Operating Guide

Operational Guide: Disposal of Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide defines the standard operating procedure (SOP) for the safe containment and disposal of Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate.

While often treated as a generic organic intermediate, this compound belongs to the


-keto ester  class.[1] This functionality presents a specific, often overlooked waste hazard: Decarboxylation-induced pressurization.  If this material is disposed of in acidic aqueous waste streams, it can hydrolyze to the corresponding 

-keto acid, which spontaneously decarboxylates, releasing

gas and potentially rupturing waste containers.
Chemical Identity & Properties
PropertySpecificationOperational Implication
Chemical Name Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoateTarget Analyte
Functional Group

-Keto Ester / Aromatic
Active Methylene: Reactive toward bases/oxidizers.
Physical State Solid or Viscous Liquid (Purity dependent)May require dissolution for liquid waste streams.
Flash Point >110°C (Estimated)Combustible (Class IIIB). High BTU value for incineration.
Reactivity Hydrolysis-proneCritical: Degrades to

-keto acid + methanol.

Hazard Analysis: The "Why" Behind the Protocol

The Hidden Risk: Waste Drum Pressurization

Most researchers focus on flammability. However, the primary logistical risk with


-keto esters in waste storage is uncontrolled hydrolysis .
  • Mechanism: In the presence of water and catalytic acid/base (common in waste drums), the ester hydrolyzes to a

    
    -keto acid.
    
  • The Event:

    
    -keto acids are thermally unstable. They undergo decarboxylation to form the corresponding ketone (3',5'-dimethylacetophenone) and Carbon Dioxide (
    
    
    
    ).
  • Result: A sealed waste drum can pressurize and bulge/rupture if this reaction occurs over days/weeks.

Rule #1: Never dispose of this compound in acidic aqueous waste streams. Rule #2: Maintain waste pH between 6–8 if aqueous, or preferably, keep strictly in the organic stream.

Pre-Disposal Treatment (Quenching & Stabilization)

If you are disposing of a reaction mixture (e.g., Claisen condensation or alkylation), you must quench reactive intermediates (enolates) before transfer to waste drums.

Protocol: Quenching Reactive Enolates

Context: You have a reaction mixture containing the ester and a base (e.g., NaH, LDA, or NaOMe).

  • Cooling: Chill reaction vessel to 0°C.

  • Proton Source: Slowly add Saturated Ammonium Chloride (

    
    ) .
    
    • Why? It gently protonates the enolate without creating a highly acidic environment that triggers decarboxylation.

  • Phase Split: Dilute with Ethyl Acetate (EtOAc) or TBME. Agitate and separate layers.

  • Disposal Path:

    • Organic Layer: Contains the

      
      -keto ester 
      
      
      
      Non-Halogenated Organic Waste .
    • Aqueous Layer: Contains salts

      
      Aqueous Waste  (Check pH neutral).
      
Workflow Diagram: Quenching Logic

QuenchWorkflow Start Reaction Mixture (Enolate + Ester) Quench Step 1: Quench Add Sat. NH4Cl at 0°C Start->Quench Exothermic Risk Extract Step 2: Extraction Add EtOAc/TBME Quench->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Ester) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Salts) PhaseSep->AqLayer Bottom Layer WasteOrg DISPOSAL A: Non-Halogenated Organic Waste (Incineration) OrgLayer->WasteOrg High BTU CheckPH Check pH (Must be 6-8) AqLayer->CheckPH CheckPH->Quench pH < 5 (Neutralize) WasteAq DISPOSAL B: Aqueous Waste (Sewer/Treatment) CheckPH->WasteAq pH Neutral

Figure 1: Safe quenching and separation workflow to prevent acidic hydrolysis in waste streams.

Waste Segregation & Compatibility

Proper segregation prevents "in-drum" chemistry.

Waste StreamStatusRationale
Non-Halogenated Organic PREFERRED High BTU value makes it ideal for fuel blending/incineration.
Halogenated Organic AcceptableOnly if mixed with DCM/Chloroform. More expensive disposal.
Acidic Aqueous FORBIDDEN Causes hydrolysis

decarboxylation

gas buildup.
Oxidizing Waste FORBIDDEN Active methylene group is susceptible to radical oxidation; aromatic ring susceptible to nitration (if

present).

Final Disposal Procedures (Step-by-Step)

Scenario A: Disposal of Pure Solid/Liquid (Expired Reagent)

EPA Waste Code: D001 (Ignitable) or None (Non-RCRA Regulated, depending on flashpoint), but best practice is to manage as Non-Halogenated Solvent Waste .

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal if the substance has degraded to acid.

  • Labeling:

    • Chemical Name: "Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate"

    • Hazard Checkbox: "Irritant", "Combustible".

    • Note: Add "Contains Esters" to aid the disposal facility.

  • Consolidation: Pour into the lab's main Non-Halogenated Organic Solvent carboy (e.g., Acetone/Hexane waste).

    • Self-Validation: Ensure the carboy does not contain concentrated Nitric Acid or Peroxides.

Scenario B: Disposal of HPLC Effluent (Acetonitrile/Water mixes)
  • Accumulation: Collect effluent in a dedicated satellite accumulation container.

  • pH Check: Periodically check that the HPLC waste container is not acidic (pH < 4). If acidic (due to TFA modifier), neutralize with sodium bicarbonate to prevent long-term hydrolysis of the ester.

  • Disposal: Ship as "Flammable Liquid, N.O.S. (Acetonitrile, Esters)".[2][3]

Decision Tree: Waste Stream Selection

WasteTree Input Waste Material Form Physical State? Input->Form Solid Solid / Pure Form->Solid Solid Liquid Solution / Mix Form->Liquid Liquid Dissolve Dissolve in Acetone/EtOH Solid->Dissolve HalogenCheck Contains Halogens? Liquid->HalogenCheck StreamA Stream A: Non-Halogenated (Fuel Blending) HalogenCheck->StreamA No (DCM/CHCl3 free) StreamB Stream B: Halogenated (Incineration) HalogenCheck->StreamB Yes Dissolve->StreamA

Figure 2: Decision matrix for selecting the correct waste stream to maximize incineration efficiency.

Regulatory Compliance (US EPA/RCRA)

While this specific CAS is not a P-listed or U-listed acute toxin, it must be characterized based on its ignitability and toxicity characteristics.

  • Waste Characterization:

    • Ignitability (D001): Applicable if the waste mixture has a flash point < 60°C (140°F).

    • Toxicity: Unless mixed with heavy metals or specific solvents (e.g., Benzene), it typically does not trigger TC (Toxicity Characteristic) codes.

  • DOT Shipping Name (for external hauler):

    • Most likely: UN1993, Flammable liquids, n.o.s. (Esters, Acetone), 3, PG II (assuming mixed with solvents).

Emergency Procedures

  • Spill (< 100 mL): Absorb with vermiculite or spill pads. Place in a sealed bag. Wipe area with soap and water to remove oily residue.

  • Skin Contact: Wash immediately with soap and water.[4] Esters can penetrate skin and cause dermatitis.

  • Eye Contact: Flush for 15 minutes. The active methylene group can be irritating to mucous membranes.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • American Chemical Society. (2023). Safety in Academic Chemistry Laboratories. ACS.org. [Link]

  • PubChem. (2024). Compound Summary: Methyl 3-oxo-3-phenylpropanoate (Analogous Structure Safety Data). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.